molecular formula C20H28N2O B8055905 JNJ-10181457 CAS No. 1188547-18-3

JNJ-10181457

Katalognummer: B8055905
CAS-Nummer: 1188547-18-3
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: HDRIBIYPLKZUDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ-10181457 is a useful research compound. Its molecular formula is C20H28N2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIBIYPLKZUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544707-19-9
Record name JNJ-10181457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544707199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10181457
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD270971QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-10181457: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist, also described as an inverse agonist.[1][2][3] Its primary mechanism of action is the blockade of presynaptic H3 autoreceptors in the central nervous system, leading to enhanced release of several key neurotransmitters, including acetylcholine and norepinephrine.[1][4] This pro-cognitive neurochemical profile is complemented by its ability to modulate microglial function, positioning this compound as a compound of interest for neurocognitive and neuroinflammatory disorders. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The principal pharmacological target of this compound is the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] As a presynaptic autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. It also functions as a presynaptic heteroreceptor on a variety of non-histaminergic neurons, where it suppresses the release of other neurotransmitters.

This compound acts as an antagonist or inverse agonist at the H3 receptor, binding to it with high affinity and preventing the inhibitory actions of histamine.[3][4] This blockade of the H3 receptor's constitutive activity leads to a disinhibition of neurotransmitter release, which is the foundational mechanism for its observed pharmacological effects.[2]

JNJ10181457 This compound H3R Histamine H3 Receptor (Presynaptic) JNJ10181457->H3R Antagonism/ Inverse Agonism Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibition Non_Histamine_Neuron Non-Histaminergic Neuron (e.g., Cholinergic, Noradrenergic) H3R->Non_Histamine_Neuron Inhibition Histamine_Release Histamine Release Histamine_Neuron->Histamine_Release NT_Release Neurotransmitter Release (e.g., ACh, NE) Non_Histamine_Neuron->NT_Release Inhibition Inhibition

Core Mechanism of this compound at the H3 Receptor.
Quantitative Data: Binding Affinity

ReceptorSpeciesAssay TypepKiReference
Histamine H3HumanRadioligand Binding8.93[4]
Histamine H3RatRadioligand Binding8.15[4]

Effects on Neurotransmission

By antagonizing the H3 receptor, this compound effectively increases the synaptic concentrations of several neurotransmitters crucial for cognitive function. Microdialysis studies in rats have demonstrated a significant increase in extracellular levels of acetylcholine and norepinephrine in the frontal cortex following administration of this compound.[4] Notably, this effect does not extend to dopamine, indicating a degree of selectivity in its neurochemical profile.[4] This enhanced cholinergic and noradrenergic tone is believed to be a key contributor to its pro-cognitive effects.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JNJ10181457 This compound H3R H3 Heteroreceptor JNJ10181457->H3R Blocks NT_Vesicles Neurotransmitter Vesicles (ACh, NE) H3R->NT_Vesicles Inhibits Release NT_Release Increased Release NT_Vesicles->NT_Release ACh Acetylcholine (ACh) NT_Release->ACh NE Norepinephrine (NE) NT_Release->NE Postsynaptic_Receptors Postsynaptic Receptors ACh->Postsynaptic_Receptors NE->Postsynaptic_Receptors Cognitive_Function Enhanced Cognitive Function Postsynaptic_Receptors->Cognitive_Function

Signaling Pathway of this compound on Neurotransmitter Release.
Quantitative Data: In Vivo Neurochemistry and Cognitive Performance

ExperimentSpeciesModelTreatmentOutcomeResultReference
MicrodialysisRatNormalThis compoundAcetylcholine ReleaseNormalization of ACh neurotransmission in the cortex[1]
MicrodialysisRatNormalThis compoundNorepinephrine ReleaseIncreased extracellular levels in the frontal cortex[4]
DNMTP TaskRatScopolamine-induced deficitThis compound (10 mg/kg, i.p.)Cognitive PerformanceSignificant reversal of scopolamine-induced decrease in percentage correct responding[1]
Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the frontal cortex. Animals are allowed to recover for a minimum of 7 days.

  • Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Delayed Non-Matching to Position (DNMTP) Task

  • Apparatus: An operant chamber equipped with two retractable levers and a central nose-poke port.

  • Training: Rats are trained to initiate a trial by a nose-poke. In the sample phase, one of the two levers is presented, and the rat must press it to receive a reward. After a delay period, both levers are presented in the choice phase, and the rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a reward.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the behavioral testing session. To induce a cognitive deficit, a muscarinic receptor antagonist such as scopolamine can be administered.

  • Data Analysis: The primary measure of performance is the percentage of correct responses in the choice phase.

Start Start Trial (Nose-Poke) Sample_Phase Sample Phase: One lever presented (e.g., Left) Start->Sample_Phase Delay Delay Period Sample_Phase->Delay Choice_Phase Choice Phase: Both levers presented Delay->Choice_Phase Correct_Response Correct Response: Press non-matching lever (e.g., Right) Choice_Phase->Correct_Response Non-Matching Incorrect_Response Incorrect Response: Press matching lever (e.g., Left) Choice_Phase->Incorrect_Response Matching Reward Reward Delivered Correct_Response->Reward No_Reward No Reward Incorrect_Response->No_Reward

Experimental Workflow for the Delayed Non-Matching to Position (DNMTP) Task.

Modulation of Microglial Function

Beyond its effects on neuronal communication, this compound also modulates the activity of microglia, the resident immune cells of the brain.[3] The histamine H3 receptor is expressed on microglia, and its activation can influence key microglial functions.[3] this compound has been shown to inhibit ATP-induced microglial migration, as well as phagocytosis of dead neurons and zymosan particles.[3] Furthermore, in a lipopolysaccharide (LPS)-induced model of neuroinflammation and depression, this compound reduced the upregulation of pro-inflammatory cytokines and improved depression-like behaviors.[3] These findings suggest an anti-inflammatory and neuroprotective role for this compound.

JNJ10181457 This compound H3R_Microglia H3 Receptor JNJ10181457->H3R_Microglia Antagonism Microglia Microglia Microglia->H3R_Microglia Chemotaxis Chemotaxis (e.g., towards ATP) H3R_Microglia->Chemotaxis Inhibits Phagocytosis Phagocytosis (e.g., of Zymosan) H3R_Microglia->Phagocytosis Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokine Production H3R_Microglia->Proinflammatory_Cytokines Inhibits Inhibition Inhibition

Modulatory Effects of this compound on Microglial Function.
Quantitative Data: Microglial Function Assays

ExperimentCell Type/ModelTreatmentOutcomeResultReference
Microglial Migration AssayMouse hippocampal slicesThis compoundATP-induced migrationSignificant suppression of microglial migration[3]
Phagocytosis AssayMouse hippocampal slicesThis compoundEngulfment of dead neuronsInhibition of microglial engulfment[3]
Phagocytosis AssayMouse prefrontal cortexThis compoundZymosan particle uptakePrevention of increased zymosan uptake by activated microglia[3]
LPS-induced Depression ModelMouseThis compoundPro-inflammatory CytokinesReduction in LPS-induced upregulation[3]
LPS-induced Depression ModelMouseThis compoundDepression-like BehaviorImprovement in the tail-suspension test[3]
Experimental Protocols

ATP-Induced Microglial Migration Assay

  • Cell Culture: Primary microglia are isolated from mouse brains and cultured.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used. Microglia are seeded in the upper chamber.

  • Chemoattractant: ATP is placed in the lower chamber to create a chemotactic gradient.

  • Treatment: this compound is added to the culture medium.

  • Analysis: After a defined incubation period, the number of microglia that have migrated to the lower surface of the membrane is quantified by microscopy after staining.

Microglial Phagocytosis Assay (Zymosan)

  • Cell Culture: Primary microglia or microglial cell lines are cultured.

  • Substrate: Fluorescently labeled zymosan particles are used as the phagocytic substrate.

  • Treatment: Cells are pre-incubated with this compound or vehicle.

  • Phagocytosis: Zymosan particles are added to the cell cultures and incubated to allow for phagocytosis.

  • Analysis: Non-ingested particles are washed away. The amount of phagocytosed zymosan is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

Lipopolysaccharide (LPS)-Induced Depression Model

  • Animal Model: Mice (e.g., C57BL/6).

  • Induction of Depression-like Behavior: A single intraperitoneal (i.p.) injection of LPS is administered.

  • Treatment: this compound or vehicle is administered at a specified time relative to the LPS injection.

  • Behavioral Testing: At a defined time point after LPS injection (e.g., 24 hours), depression-like behavior is assessed using tests such as the tail suspension test or forced swim test, where an increase in immobility time is indicative of a depressive-like state.

  • Neurochemical Analysis: Brain tissue is collected for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.

Conclusion

This compound exerts its pharmacological effects through a dual mechanism of action. Primarily, as a histamine H3 receptor antagonist/inverse agonist, it enhances cholinergic and noradrenergic neurotransmission, providing a strong rationale for its potential as a cognitive enhancer. Concurrently, its ability to modulate microglial activity and suppress neuroinflammatory processes suggests a neuroprotective role. The comprehensive data presented in this guide, from receptor binding affinities to functional outcomes in relevant in vivo and in vitro models, underscore the multifaceted nature of this compound and provide a solid foundation for further research and development in the field of neuropharmacology.

References

JNJ-10181457: A Technical Guide to a Novel Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of JNJ-10181457, a selective, non-imidazole histamine H3 receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Introduction

This compound is a potent and brain-penetrant antagonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1] Unlike earlier imidazole-containing compounds, this compound possesses a distinct chemical structure that contributes to its high selectivity.[2] The histamine H3 receptor functions primarily as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine and norepinephrine.[1][2] By blocking the inhibitory effects of the H3 receptor, this compound enhances the release of these neurotransmitters, a mechanism that underlies its potential therapeutic applications in cognitive disorders.[1][2] Preclinical studies have demonstrated its efficacy in models of cognitive impairment, suggesting its potential for treating conditions where cholinergic and noradrenergic neurotransmission are compromised.[2] Some studies also classify this compound as an inverse agonist, indicating that it can reduce the basal activity of constitutively active H3 receptors.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of histamine H3 receptors. These G protein-coupled receptors are constitutively active and exert a tonic inhibitory influence on the synthesis and release of histamine. As a presynaptic autoreceptor, the H3 receptor's activation by histamine inhibits further histamine release from the neuron. As a heteroreceptor, it modulates the release of other crucial neurotransmitters.

By acting as an antagonist or inverse agonist at the H3 receptor, this compound disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters.[5] This enhanced neurotransmission, particularly of acetylcholine and norepinephrine in cortical regions, is believed to be the neurochemical basis for the pro-cognitive effects observed in preclinical models.[1] For instance, this compound has been shown to normalize acetylcholine levels in the cortex of rats with scopolamine-induced cognitive deficits.[2]

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor JNJ_10181457 This compound Gi_alpha Gαi AC Adenylyl Cyclase cAMP cAMP PKA PKA Ca_channel Ca²⁺ Channel Histamine_Vesicle Histamine Other_NT_Vesicle ACh, NE H3_Heteroreceptor H3 Heteroreceptor Histamine_Post Histamine

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity
TargetSpeciespKi
Histamine H3 ReceptorRat8.15[1]
Histamine H3 ReceptorHuman8.93[1]
Table 2: Pharmacokinetics and Receptor Occupancy in Rats
ParameterRouteDose (mg/kg)Value
Plasma Exposurei.p.10Significant[2]
Brain Exposurei.p.10Significant[2]
H3 Receptor Occupancyi.p.10Maximal[2]
Cmax--Data not available
Tmax--Data not available
Half-life--Data not available
ED50 (Receptor Occupancy)--Data not available

Note: Specific quantitative values for Cmax, Tmax, half-life, and ED50 for receptor occupancy were not available in the reviewed literature.

Table 3: In Vivo Efficacy
ModelSpeciesTreatment and Dose (mg/kg)Key Finding
Imetit-Induced Water LickingRatThis compound (10, i.p.)Reversed the effect of the H3 agonist imetit.[2]
Delayed Non-Matching to Position (DNMTP)RatScopolamine (0.06, i.p.) + this compound (10, i.p.)Significantly reversed scopolamine-induced deficits in correct responding.[2]
Reversal Learning TaskRatThis compound (10, i.p., repeated dosing)Significantly increased the percentage of correct responding.[2]
Methamphetamine-Induced HyperlocomotionMouseThis compound (5 and 10)Inhibited hyperlocomotion.[5]
Lipopolysaccharide (LPS)-Induced Depression-like Behavior (Tail-Suspension Test)MouseThis compoundImproved depression-like behavior.[3][4]
ATP-Induced Microglial MigrationMouse (ex vivo)This compoundSuppressed microglial migration.[3][4]
NMDA-Induced Neuronal Death and Microglial PhagocytosisMouse (ex vivo)This compoundInhibited microglial engulfment of dead neurons.[3][4]
Zymosan-Induced Microglial PhagocytosisMouse (in vivo)This compoundPrevented the increase in zymosan particle uptake by activated microglia.[3][4]

Note: While the effects were statistically significant, specific quantitative measures of effect size (e.g., percentage reversal, percentage of correct responses) were not consistently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol determines the binding affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials and Reagents:

  • Cell membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Nα-methylhistamine.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H3 antagonist (e.g., thioperamide).

  • Assay buffer.

  • 96-well plates.

  • Glass fiber filtermats.

  • Scintillation fluid and counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the H3 receptor and centrifuge to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

1. Materials and Reagents:

  • Male rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Scopolamine (to induce cognitive deficit).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

2. Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., cortex).

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish basal acetylcholine levels.

  • Drug Administration: Administer scopolamine followed by this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC.

3. Data Analysis:

  • Quantify the acetylcholine concentration in each sample.

  • Express the post-treatment acetylcholine levels as a percentage of the baseline levels.

  • Compare the acetylcholine levels between different treatment groups (e.g., vehicle, scopolamine, scopolamine + this compound).

Experimental_Workflow Start Start InVitro In Vitro Characterization Start->InVitro BindingAssay Radioligand Binding Assay (Affinity - Ki) InVitro->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP, GTPγS) BindingAssay->FunctionalAssay Selectivity Selectivity Panel FunctionalAssay->Selectivity InVivo_PK In Vivo Pharmacokinetics Selectivity->InVivo_PK PK_Study PK Study in Rats (Cmax, Tmax, t½) InVivo_PK->PK_Study ReceptorOccupancy Ex Vivo Receptor Occupancy (ED50) PK_Study->ReceptorOccupancy InVivo_Efficacy In Vivo Efficacy Models ReceptorOccupancy->InVivo_Efficacy Neurochemical Microdialysis (ACh, NE Release) InVivo_Efficacy->Neurochemical Behavioral Behavioral Models (DNMTP, Reversal Learning) Neurochemical->Behavioral DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis End End DataAnalysis->End

Delayed Non-Matching to Position (DNMTP) Task

This task assesses short-term spatial working memory in rats.

1. Apparatus:

  • An operant chamber with two retractable levers and a central food receptacle.

2. Procedure:

  • Training: Rats are trained to press a lever for a food reward.

  • Sample Phase: In each trial, one of the two levers is presented. The rat must press this "sample" lever.

  • Delay: A delay period of variable duration is introduced, during which both levers are retracted.

  • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

  • Drug Testing: Once the rats are trained to a stable performance level, they are treated with a vehicle, a cognitive impairing agent like scopolamine, and/or this compound before the test session.

3. Data Analysis:

  • The primary measure is the percentage of correct responses in the choice phase.

  • The performance of the different treatment groups is compared to assess the ability of this compound to reverse the scopolamine-induced deficit.

MOA_Logic JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes Disinhibition Disinhibition of Presynaptic Terminals H3R->Disinhibition NT_Release Increased Neurotransmitter Release Disinhibition->NT_Release ACh Acetylcholine NT_Release->ACh NE Norepinephrine NT_Release->NE Histamine Histamine NT_Release->Histamine Cognitive_Enhancement Pro-cognitive Effects ACh->Cognitive_Enhancement NE->Cognitive_Enhancement Histamine->Cognitive_Enhancement Working_Memory Improved Working Memory (DNMTP) Cognitive_Enhancement->Working_Memory Cognitive_Flexibility Improved Cognitive Flexibility (Reversal Learning) Cognitive_Enhancement->Cognitive_Flexibility

Conclusion

This compound is a selective and potent histamine H3 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its ability to enhance the release of key neurotransmitters like acetylcholine and norepinephrine provides a strong mechanistic rationale for its pro-cognitive effects. The in vivo studies demonstrate its efficacy in reversing cognitive deficits in established animal models. Further research to fully elucidate its pharmacokinetic profile and to translate these preclinical findings to clinical populations is warranted.

References

JNJ-10181457 and Acetylcholine Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a selective, non-imidazole histamine H3 receptor antagonist that has demonstrated significant potential in modulating acetylcholine neurotransmission.[1][2] Preclinical studies have established its efficacy in reversing cognitive deficits in animal models, an effect closely associated with the normalization of acetylcholine levels in the cerebral cortex.[1][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, its impact on acetylcholine signaling, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Role of Histamine H3 Receptors in Acetylcholine Regulation

Histamine H3 receptors are predominantly expressed in the central nervous system and function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters, including acetylcholine.[1] As inhibitory G protein-coupled receptors, their activation suppresses neurotransmitter release. Consequently, antagonism of H3 receptors is a promising therapeutic strategy for enhancing cholinergic neurotransmission and addressing cognitive deficits associated with cholinergic dysfunction.[1][4]

This compound is a potent and selective antagonist of the H3 receptor.[1][2] Its non-imidazole structure represents a key feature, distinguishing it from earlier generations of H3 antagonists and potentially offering an improved safety and drug-drug interaction profile. This document will delve into the preclinical evidence supporting the role of this compound in modulating acetylcholine neurotransmission.

Mechanism of Action: this compound as an H3 Receptor Antagonist

This compound exerts its pharmacological effects by competitively binding to and blocking the histamine H3 receptor. This antagonism removes the inhibitory tone on presynaptic terminals, leading to an increased release of several neurotransmitters, most notably histamine and acetylcholine.[5][6] The enhanced release of acetylcholine in key brain regions, such as the frontal cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.[1]

Scopolamine Scopolamine Cognitive_Deficit Cognitive Deficit (DNMTP Task) Scopolamine->Cognitive_Deficit Induces Normalized_Cognition Normalized Cognition This compound This compound This compound->Cognitive_Deficit Reverses Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Recovery Period Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Administration This compound Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis Post_Drug_Collection->HPLC_Analysis

References

The Histamine H3 Receptor Inverse Agonist JNJ-10181457: A Modulator of Microglial Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-10181457 is a potent and selective inverse agonist of the histamine H3 receptor (H3R). Research has demonstrated its significant modulatory effects on microglial function, positioning it as a compound of interest for neuroinflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of the effects of this compound on microglia, including its impact on key cellular functions, the underlying signaling pathways, and detailed experimental protocols for assessing these effects.

Core Effects of this compound on Microglial Function

This compound primarily exerts an inhibitory influence on several critical functions of microglia, the resident immune cells of the central nervous system. These effects are mediated through its action as an inverse agonist on the H3R, which is expressed on microglia.[1][2][3] The principal observed effects include the suppression of microglial chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[1][2][3]

Data Presentation: Summary of Effects

While specific quantitative data from primary preclinical studies are not publicly available in their entirety, the qualitative effects of this compound on microglial functions are summarized below.

Microglial FunctionEffect of this compoundExperimental Model SystemReference
Chemotaxis Inhibition of ATP-induced migrationEx vivo hippocampal slices[1][2]
Phagocytosis Inhibition of zymosan particle uptakeIn vivo prefrontal cortex[1][2]
Inhibition of dead neuron engulfmentEx vivo hippocampal slices[1][2]
Cytokine Production Reduction of LPS-induced pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)In vivo[3]

Signaling Pathways

This compound, as an H3R inverse agonist, modulates intracellular signaling cascades in microglia. The H3R is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of downstream effectors. Furthermore, H3R activation can influence intracellular calcium (Ca2+) transients. By acting as an inverse agonist, this compound is thought to suppress the basal activity of this signaling pathway, thereby inhibiting microglial functions.

H3R_Signaling_in_Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ10181457 This compound H3R Histamine H3 Receptor (H3R) JNJ10181457->H3R Inverse Agonist G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca2_transients Intracellular Ca2+ Transients G_protein->Ca2_transients Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Microglial_Functions Microglial Functions (Chemotaxis, Phagocytosis, Cytokine Release) PKA->Microglial_Functions Modulates Ca2_transients->Microglial_Functions Modulates

Caption: Signaling pathway of the Histamine H3 Receptor in microglia.

Experimental Protocols

The following are representative protocols for assessing the effects of compounds like this compound on key microglial functions. These are based on standard methodologies and may require optimization for specific experimental conditions.

Microglial Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on ATP-induced microglial migration.

Materials:

  • Primary microglia or microglial cell line

  • Boyden chamber apparatus with polycarbonate filters (8 µm pores)

  • Cell culture medium

  • ATP (chemoattractant)

  • This compound

  • Calcein-AM or similar fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture microglia to 80-90% confluency. On the day of the assay, detach cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-treatment: Incubate the cell suspension with the desired concentration of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing ATP (e.g., 100 µM) to the lower wells of the Boyden chamber.

    • Add serum-free medium without ATP to control wells.

    • Place the polycarbonate filter over the lower wells.

    • Add 100 µL of the pre-treated microglial cell suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the filter with a cotton swab.

    • Fix the migrated cells on the lower surface of the filter with 4% paraformaldehyde.

    • Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM).

    • Quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

Chemotaxis_Workflow start Start: Culture Microglia prepare_cells Prepare Cell Suspension (Serum-free medium) start->prepare_cells pretreat Pre-treat with this compound or Vehicle prepare_cells->pretreat setup_chamber Set up Boyden Chamber (Lower: ATP, Upper: Cells) pretreat->setup_chamber incubate Incubate (4-6 hours, 37°C) setup_chamber->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Fluorescence fix_stain->quantify end End: Analyze Data quantify->end

Caption: Experimental workflow for the microglial chemotaxis assay.

Microglial Phagocytosis Assay (Zymosan)

This protocol describes how to measure the effect of this compound on the phagocytosis of zymosan particles by microglia.

Materials:

  • Primary microglia or microglial cell line

  • 24-well plates

  • Cell culture medium

  • pHrodo™ Red Zymosan BioParticles™

  • This compound

  • Hoechst 33342 or DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating: Seed microglia in 24-well plates at a density that allows for optimal phagocytosis analysis (e.g., 5 x 10^4 cells/well) and culture overnight.

  • Compound Treatment: Replace the medium with fresh medium containing this compound or vehicle control and incubate for 1-2 hours.

  • Phagocytosis Induction: Add pHrodo™ Red Zymosan BioParticles™ to each well at a predetermined optimal concentration.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for phagocytosis. The pH-sensitive dye will fluoresce in the acidic environment of the phagosomes.

  • Staining and Imaging:

    • Wash the cells with PBS to remove non-engulfed particles.

    • Stain the nuclei with Hoechst 33342 or DAPI.

    • Image the wells using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the red fluorescence intensity within the cells. Normalize the phagocytic activity to the number of cells (determined by nuclear count).

Phagocytosis_Workflow start Start: Seed Microglia treat_compound Treat with this compound or Vehicle start->treat_compound add_zymosan Add pHrodo Zymosan Particles treat_compound->add_zymosan incubate_phago Incubate (2-4 hours, 37°C) add_zymosan->incubate_phago wash_stain Wash and Stain Nuclei incubate_phago->wash_stain image_cells Image Wells wash_stain->image_cells analyze_data Analyze Fluorescence Intensity per Cell image_cells->analyze_data end End: Determine Phagocytic Activity analyze_data->end Cytokine_Release_Workflow start Start: Seed Microglia pretreat_compound Pre-treat with this compound or Vehicle start->pretreat_compound stimulate_lps Stimulate with LPS pretreat_compound->stimulate_lps incubate_cytokine Incubate (12-24 hours, 37°C) stimulate_lps->incubate_cytokine collect_supernatant Collect Supernatant incubate_cytokine->collect_supernatant quantify_elisa Quantify Cytokines by ELISA collect_supernatant->quantify_elisa end End: Analyze Cytokine Levels quantify_elisa->end

References

Investigating the Therapeutic Potential of JNJ-10181457: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist that has demonstrated significant therapeutic potential in preclinical models of cognitive dysfunction and neuroinflammation. By blocking the constitutively active H3 autoreceptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, in brain regions critical for learning and memory. Furthermore, emerging evidence indicates that this compound modulates microglial activity, attenuating neuroinflammatory processes implicated in various neurological disorders. This technical guide provides an in-depth overview of the core preclinical data, detailed experimental methodologies, and key signaling pathways associated with this compound, serving as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Core Pharmacological Data

This compound exhibits high affinity and selectivity for the histamine H3 receptor. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity

ParameterSpeciesReceptorValueReference
pKiHumanHistamine H38.93
pKiRatHistamine H38.15

Table 2: In Vivo Efficacy in Cognitive Models

ModelSpeciesTreatmentDosageEffectReference
Scopolamine-induced deficit in Delayed Non-Matching to Position (DNMTP)RatThis compound (i.p.)10 mg/kgSignificantly reversed the scopolamine-induced decrease in correct responding.[1]
Imetit-induced water lickingRatThis compound (i.p.)10 mg/kgReversed the imetit-induced effect, similar to thioperamide.[1]

Table 3: Neurochemical and Anti-inflammatory Effects

AssayModel SystemTreatmentDosageEffectReference
In Vivo MicrodialysisRat Prefrontal CortexThis compound (i.p.)10 mg/kgNormalized acetylcholine neurotransmission.[1]
LPS-induced Depression ModelMouseThis compoundNot specified in abstractReduced upregulation of pro-inflammatory cytokines and improved depression-like behavior.[2]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are primarily mediated through its interaction with the histamine H3 receptor, which leads to downstream modulation of neurotransmitter release and neuroinflammatory pathways.

Histamine H3 Receptor Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Autoreceptor Histamine H3 Autoreceptor H3_Autoreceptor->Histamine_Release Inhibition Histamine_Release->H3_Autoreceptor Negative Feedback This compound This compound This compound->H3_Autoreceptor Antagonism/ Inverse Agonism

Mechanism of this compound on Histamine Release.

By blocking the H3 autoreceptor, this compound disinhibits the negative feedback loop, leading to increased histamine release. This, in turn, affects other neurotransmitter systems.

Acetylcholine Release Modulation This compound This compound H3_Heteroreceptor Histamine H3 Heteroreceptor (on Cholinergic Neuron) This compound->H3_Heteroreceptor Antagonism Acetylcholine_Release Increased Acetylcholine Release H3_Heteroreceptor->Acetylcholine_Release Disinhibition Increased_Histamine Increased Histamine Release Increased_Histamine->H3_Heteroreceptor Inhibition Cognitive_Enhancement Cognitive Enhancement Acetylcholine_Release->Cognitive_Enhancement

Modulation of Acetylcholine Release by this compound.

This compound also demonstrates anti-inflammatory properties by modulating microglial activation.

Microglial Modulation LPS Lipopolysaccharide (LPS) Microglia Microglia LPS->Microglia Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Microglia->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation This compound This compound H3R_Microglia Histamine H3 Receptor (on Microglia) This compound->H3R_Microglia Inverse Agonism H3R_Microglia->Proinflammatory_Cytokines Inhibition

Modulation of Microglial Activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments conducted with this compound.

Histamine H3 Receptor Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the histamine H3 receptor using a radioligand competition assay.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Clobenpropit (10 µM).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine cell membranes, [³H]NAMH (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of clobenpropit.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the prefrontal cortex of rats following administration of this compound.[1][3]

Microdialysis Workflow Surgery Stereotaxic Surgery: Implant guide cannula above prefrontal cortex Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with artificial CSF (containing an AChE inhibitor) Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Treatment Administer this compound (i.p.) Baseline->Treatment Post_Treatment Collect post-treatment dialysate samples Treatment->Post_Treatment Analysis Analyze acetylcholine levels (HPLC-ECD or LC-MS/MS) Post_Treatment->Analysis Verification Histological verification of probe placement Analysis->Verification

Workflow for In Vivo Microdialysis Experiment.

Procedure:

  • Surgical Implantation: Anesthetize adult male rats and place them in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for at least one week.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase (AChE) inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (10 mg/kg, i.p.).

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Delayed Non-Matching to Position (DNMTP) Task

This protocol details the assessment of this compound's ability to reverse cognitive deficits induced by scopolamine in a rat model of working memory.[1]

Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a central food magazine, and stimulus lights above each lever.

Procedure:

  • Training: Food-deprived rats are trained to perform the DNMTP task. A trial begins with the presentation of a single "sample" lever (left or right). A press on the sample lever retracts it and, after a delay, both levers are presented. A press on the "non-matching" lever (the one not presented as the sample) is rewarded with a food pellet. Incorrect responses result in a time-out period.

  • Scopolamine Challenge: Once stable performance is achieved, administer scopolamine (0.06 mg/kg, i.p.) to induce a cognitive deficit, characterized by a decrease in the percentage of correct responses.

  • This compound Treatment: On test days, administer this compound (10 mg/kg, i.p.) prior to the scopolamine injection and the behavioral testing session.

  • Data Collection: Record the percentage of correct responses for each animal under each treatment condition.

  • Data Analysis: Compare the performance of animals treated with scopolamine alone to those treated with this compound and scopolamine to determine if this compound can reverse the cognitive deficit.

Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the evaluation of this compound's anti-inflammatory and antidepressant-like effects in a mouse model of neuroinflammation-induced depression.[2]

Procedure:

  • Induction of Depression-like State: Administer lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg, i.p.) to mice to induce a state of neuroinflammation and subsequent depression-like behaviors.

  • This compound Administration: Administer this compound at a predetermined dose prior to or following the LPS challenge.

  • Behavioral Testing: 24 hours after LPS injection, assess depression-like behavior using standardized tests such as the Tail Suspension Test or Forced Swim Test. In the Tail Suspension Test, the duration of immobility is measured over a set period.

  • Cytokine Analysis: Following behavioral testing, collect brain tissue (e.g., prefrontal cortex, hippocampus) and/or plasma to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or other quantitative methods.

  • Data Analysis: Compare the behavioral outcomes and cytokine levels between the LPS-only group and the group treated with LPS and this compound to assess the therapeutic effects of the compound.

Conclusion

The preclinical data for this compound strongly support its therapeutic potential for disorders characterized by cognitive impairment and neuroinflammation. Its mechanism of action, involving the enhancement of cholinergic neurotransmission and the modulation of microglial activity, positions it as a promising candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other histamine H3 receptor antagonists. Future research should focus on elucidating the precise downstream signaling pathways modulated by this compound in different brain cell types and further exploring its efficacy in a broader range of preclinical models of neurological and psychiatric diseases.

References

An In-Depth Technical Guide to JNJ-10181457 (CAS Number: 544707-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective, non-imidazole antagonist/inverse agonist of the histamine H3 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, and in vivo effects on neurotransmitter systems and microglial function. Detailed experimental protocols for key behavioral and neurochemical assays are provided, along with visualizations of the associated signaling pathways to support further research and development.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine. Its role in modulating various physiological processes, including cognition, wakefulness, and inflammation, has made it an attractive target for the treatment of neurological and psychiatric disorders. This compound, a compound developed by Johnson & Johnson, has emerged as a valuable research tool for elucidating the therapeutic potential of H3 receptor antagonism.

Mechanism of Action

This compound acts as an antagonist or inverse agonist at the histamine H3 receptor. By blocking the inhibitory effect of this presynaptic autoreceptor, it leads to an increased release of histamine from histaminergic neurons. This surge in synaptic histamine subsequently enhances the activity of other neurotransmitter systems, most notably the cholinergic system, by acting on post-synaptic histamine H1 and H2 receptors.[1] This neurochemical cascade is believed to underlie the pro-cognitive effects of this compound.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity for the histamine H3 receptor in both rat and human recombinant systems. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

ReceptorSpeciespKiReference
Histamine H3Rat8.15[1][4]
Histamine H3Human8.93[1][4]

Note: Further studies are required to fully characterize the selectivity profile of this compound against a broader range of receptors and transporters.

Pharmacokinetics

A single intraperitoneal (i.p.) administration of 10 mg/kg of this compound in rats resulted in significant plasma and brain exposure, achieving maximal H3 receptor occupancy.[4][5] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability are not extensively reported in the public domain.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the measurement of acetylcholine and histamine release in the brain of freely moving rats following the administration of this compound.

4.1.1. Materials and Methods

  • Animals: Male Wistar rats (250-300g).

  • Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

  • Microdialysis Probe: Concentric microdialysis probe with a 2-4 mm membrane length.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • This compound Administration: Intraperitoneal (i.p.) injection.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS) for the quantification of acetylcholine and histamine.

4.1.2. Procedure

  • Following a post-surgical recovery period, a microdialysis probe is inserted into the guide cannula.

  • The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline dialysate samples are collected for at least 60-120 minutes to establish stable neurotransmitter levels.

  • This compound or vehicle is administered via i.p. injection.

  • Dialysate collection continues for a designated period post-injection to monitor changes in neurotransmitter concentrations.

  • At the end of the experiment, brain tissue is collected for histological verification of the probe placement.

  • Neurotransmitter levels in the dialysates are quantified using the chosen analytical method.

Delayed Non-Matching to Position (DNMTP) Task for Cognitive Assessment

This protocol outlines a common procedure for assessing spatial working memory in rats, a cognitive domain sensitive to the effects of this compound.

4.2.1. Apparatus

  • An operant chamber equipped with two retractable levers, a central food magazine, and a house light. The chamber is controlled by a computer running specialized software.

4.2.2. Procedure

  • Pre-training: Rats are first trained to press the levers to receive a food reward.

  • DNMTP Training:

    • Sample Phase: At the beginning of each trial, one of the two levers (left or right) is presented. The rat must press the lever, after which it is retracted.

    • Delay Phase: A variable delay period is introduced (e.g., 1-30 seconds), during which both levers are retracted.

    • Choice Phase: Following the delay, both levers are presented simultaneously. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a food reward. An incorrect response (pressing the "matching" lever) results in a time-out period with no reward.

  • Drug Testing: Once the rats have reached a stable performance criterion (e.g., >80% correct choices), the effects of this compound can be assessed. The compound is typically administered i.p. a set time before the behavioral session. The primary measure of interest is the percentage of correct responses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental logic associated with this compound.

JNJ-10181457_Neuronal_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) JNJ This compound H3R Histamine H3 Autoreceptor JNJ->H3R Antagonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition Histamine_Synapse Histamine Histamine_Vesicle->Histamine_Synapse Release H1R Histamine H1/H2 Receptor Histamine_Synapse->H1R ACh_Release Increased Acetylcholine Release H1R->ACh_Release Stimulation

Caption: Neuronal signaling pathway of this compound.

JNJ-10181457_Microglial_Modulation cluster_microglia Microglia cluster_outcomes Functional Outcomes JNJ This compound H3R_microglia Histamine H3 Receptor JNJ->H3R_microglia Antagonism Inflammation Pro-inflammatory Response H3R_microglia->Inflammation Inhibition Chemotaxis Decreased Chemotaxis Phagocytosis Decreased Phagocytosis Cytokines Decreased Pro-inflammatory Cytokines

Caption: Modulation of microglial function by this compound.

DNMTP_Workflow start Start Trial sample Sample Phase: Present one lever start->sample press1 Rat presses lever sample->press1 delay Delay Period press1->delay choice Choice Phase: Present both levers delay->choice decision Rat makes a choice choice->decision correct Correct (Non-matching): Reward decision->correct Non-match incorrect Incorrect (Matching): Time-out decision->incorrect Match end_trial End Trial correct->end_trial incorrect->end_trial

Caption: Experimental workflow for the Delayed Non-Matching to Position task.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in the central nervous system. Its ability to enhance cholinergic neurotransmission and modulate microglial activity underscores the therapeutic potential of H3 receptor antagonism for cognitive and neuroinflammatory disorders. The information and protocols provided in this guide are intended to facilitate further research into the complex biology of the histaminergic system and the development of novel therapeutics targeting the H3 receptor.

References

Methodological & Application

Application Notes and Protocols for JNJ-10181457 in Rat Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, for cognitive enhancement studies in rat models. The document outlines the recommended dosage, detailed experimental protocols for key behavioral assays, and the underlying mechanism of action related to acetylcholine neurotransmission. All quantitative data is summarized for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a potent and selective antagonist of the histamine H(3) receptor. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters, including acetylcholine.[1] Impaired cholinergic neurotransmission is associated with cognitive deficits.[1] By blocking the inhibitory effect of H(3) receptors, this compound enhances the release of acetylcholine in brain regions critical for learning and memory, thereby offering a potential therapeutic avenue for cognitive disorders.[1]

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in rat cognitive studies, based on available literature.

Table 1: Recommended Dosage and Administration

ParameterValueReference
Compound This compound[1]
Animal Model Rat[1]
Dosage 10 mg/kg[1]
Route of Administration Intraperitoneal (i.p.)[1]
Vehicle Not specified in abstract
Treatment Regimen Acute or repeated administration[1]

Table 2: Efficacy in Cognitive Models

Cognitive TaskCognitive Impairment ModelEffect of this compound (10 mg/kg, i.p.)Reference
Delayed Non-Matching to Position (DNMTP) Scopolamine (0.06 mg/kg, i.p.)Significantly reversed the decrease in correct responding[1]
Reversal Learning Task Not applicableSignificantly increased the percentage of correct responding with repeated administration[1]

Experimental Protocols

The following are detailed protocols for cognitive assays in which this compound has been shown to be effective. These protocols are based on standard methodologies and should be adapted to specific laboratory conditions.

Delayed Non-Matching to Position (DNMTP) Task

The DNMTP task is a widely used behavioral assay to assess short-term spatial working memory in rodents.

Apparatus:

  • A two-lever operant conditioning chamber.

  • A central food dispenser for reinforcement (e.g., sucrose pellets).

  • House light and cue lights above each lever.

Protocol:

  • Habituation and Pre-training:

    • Habituate the rats to the operant chamber for 15-20 minutes daily for 2-3 days.

    • Train the rats to press a lever to receive a food reward. This is typically done by first reinforcing nose pokes at the lever and then shaping the lever-press response.

  • DNMTP Training:

    • Sample Phase: At the beginning of each trial, one of the two levers is presented. The rat must press the lever to receive a reward.

    • Delay Phase: Following the lever press, the lever is retracted, and a delay period is introduced. The duration of the delay can be varied to modulate the cognitive load.

    • Choice Phase: After the delay, both levers are presented. The rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a reward. An incorrect press results in a time-out period with no reward.

  • Drug Administration and Testing:

    • To induce a cognitive deficit, administer scopolamine (0.06 mg/kg, i.p.) 20-30 minutes before the test session.[1]

    • Administer this compound (10 mg/kg, i.p.) at a predetermined time before the scopolamine injection. The exact timing should be optimized based on the pharmacokinetic profile of the compound.

    • The test session consists of a series of DNMTP trials, and the percentage of correct responses is recorded.

Reversal Learning Task

The reversal learning task assesses cognitive flexibility, the ability to adapt to changing reinforcement contingencies.

Apparatus:

  • A two-lever operant conditioning chamber, as described for the DNMTP task.

Protocol:

  • Initial Discrimination Training:

    • Train the rats to discriminate between the two levers. For example, a press on the right lever is rewarded, while a press on the left lever is not.

    • Training continues until the rats reach a criterion of performance (e.g., >80% correct responses over a set number of trials).

  • Reversal Phase:

    • Once the initial discrimination is learned, the reinforcement contingencies are reversed. The previously unrewarded lever (left lever in the example) now becomes the correct, rewarded lever, and the previously rewarded lever (right) is no longer rewarded.

    • The number of trials required to reach the performance criterion on the reversed task is the primary measure of cognitive flexibility.

  • Drug Administration and Testing:

    • For studies with repeated administration, this compound (10 mg/kg, i.p.) can be administered daily prior to the reversal learning sessions.[1]

    • The percentage of correct responses during the reversal phase is the key dependent variable.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol allows for the direct measurement of extracellular acetylcholine levels in the cortex of freely moving rats.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted at the desired cortical region (e.g., prefrontal cortex).

    • Allow the animal to recover from surgery for at least one week.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a stable baseline of acetylcholine is established, administer this compound (10 mg/kg, i.p.) and continue collecting samples to measure the change in acetylcholine levels.

  • Analysis of Acetylcholine:

    • Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Mechanism of Action and Signaling Pathway

This compound acts as a histamine H(3) receptor antagonist. In the brain, H(3) receptors are located on presynaptic terminals of histaminergic and other neurons. On cholinergic terminals, activation of H(3) heteroreceptors inhibits the release of acetylcholine. By blocking these receptors, this compound disinhibits the cholinergic neurons, leading to an increase in acetylcholine release in the synaptic cleft. This enhanced cholinergic tone is believed to be the primary mechanism for its pro-cognitive effects.

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes ACh_vesicle Acetylcholine Vesicles H3R->ACh_vesicle Inhibits ACh_release ACh_vesicle->ACh_release ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to Cognitive_Function Enhanced Cognitive Function AChR->Cognitive_Function Promotes

Caption: Signaling pathway of this compound in enhancing cognitive function.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat cognitive model.

G cluster_setup Experimental Setup cluster_treatment Treatment & Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Cognitive_Training Cognitive Task Training (e.g., DNMTP) Animal_Acclimation->Cognitive_Training Drug_Admin Administer this compound (10 mg/kg, i.p.) and/or Scopolamine Cognitive_Training->Drug_Admin Cognitive_Test Perform Cognitive Test Drug_Admin->Cognitive_Test Data_Collection Collect Behavioral Data (% Correct, Latency, etc.) Cognitive_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for this compound cognitive studies in rats.

References

Application Notes and Protocols: JNJ-10181457 in Delayed Non-Matching to Position (DNMTP) Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a selective, non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor functions as a presynaptic autoreceptor, and its blockade leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine, in the brain.[1] This mechanism of action makes this compound a compound of interest for its potential nootropic and cognitive-enhancing effects. One of the key behavioral paradigms used to evaluate the efficacy of this compound in preclinical models is the delayed non-matching to position (DNMTP) task, a widely used assay for assessing working memory in rodents.[1]

These application notes provide a detailed overview of the use of this compound in the DNMTP task, including its mechanism of action, relevant quantitative data, and comprehensive experimental protocols.

Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors that inhibit the release of histamine. By blocking these receptors, this compound disinhibits histamine release, leading to increased levels of this neurotransmitter in the synaptic cleft. Elevated histamine levels, in turn, modulate the release of other key neurotransmitters involved in cognitive processes, most notably acetylcholine.[1] The pro-cognitive effects of this compound are largely attributed to this enhancement of cholinergic neurotransmission in brain regions critical for learning and memory.

Signaling Pathway of this compound

JNJ-10181457_Signaling_Pathway JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Antagonizes Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibits Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Cholinergic_Neuron Cholinergic Neuron Histamine_Release->Cholinergic_Neuron Modulates ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release Cognition Improved Working Memory ACh_Release->Cognition

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data available for the use of this compound in the DNMTP task, primarily based on preclinical studies in rats.

Table 1: Efficacy of this compound in Reversing Scopolamine-Induced Cognitive Deficit in the DNMTP Task

CompoundDose (Rat, i.p.)Effect on DNMTP PerformanceReference
Scopolamine0.06 mg/kgSignificantly decreased percentage of correct responses[1]
This compound10 mg/kgSignificantly reversed the scopolamine-induced decrease in correct responding[1]

Table 2: Pharmacodynamic Profile of this compound in Rats

Dose (i.p.)H3 Receptor OccupancyBrain ExposurePlasma ExposureReference
10 mg/kgMaximalSignificantSignificant[1]

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task Protocol

This protocol is designed to assess working memory in rats using operant conditioning chambers.

1. Apparatus

  • Standard operant conditioning chambers equipped with:

    • Two retractable levers (left and right).

    • A food dispenser capable of delivering reward pellets.

    • A central house light.

    • Control interface and software for programming the task contingencies.

2. Animal Subjects

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Rats should be housed individually and maintained on a restricted diet to motivate task performance for food rewards. Body weight should be maintained at approximately 85-90% of their free-feeding weight.

  • Water is available ad libitum.

  • All procedures should be in accordance with institutional animal care and use guidelines.

3. Habituation and Pre-training

  • Magazine Training: Rats are first habituated to the operant chamber and trained to retrieve food pellets from the dispenser. This is typically achieved by delivering pellets on a variable interval schedule until the rat reliably and immediately retrieves them.

  • Lever Press Training: Rats are then trained to press a single extended lever to receive a food reward. This can be done for each lever individually until a stable response rate is achieved.

4. DNMTP Task Training

  • The DNMTP task consists of a series of discrete trials, each with a "sample" phase and a "choice" phase, separated by a delay.

    • Sample Phase: At the beginning of a trial, the house light is illuminated, and one of the two levers (e.g., the left lever) is extended into the chamber. The position of the sample lever (left or right) is randomized across trials. The rat must press the extended lever. Upon a correct press, the lever retracts, and the delay phase begins.

    • Delay Phase: A delay interval is introduced where both levers are retracted, and the chamber may be dark. The duration of the delay can be varied to modulate the difficulty of the task (e.g., 0, 2, 4, 8, 16 seconds).

    • Choice Phase: Following the delay, both the left and right levers are extended into the chamber. The rat must press the lever that was not presented during the sample phase (the "non-matching" lever) to receive a food reward. A correct choice results in the delivery of a food pellet, and an incorrect choice results in a time-out period (e.g., 5 seconds) with the house light off.

  • Inter-Trial Interval (ITI): A period between the end of one trial and the beginning of the next (e.g., 20 seconds).

5. Scopolamine-Induced Cognitive Deficit Protocol

  • To assess the efficacy of this compound in a model of cognitive impairment, a cholinergic deficit is induced using scopolamine.

  • Baseline Performance: Establish a stable baseline of DNMTP performance in trained rats (e.g., >80% correct on short delay trials).

  • Drug Administration:

    • Administer scopolamine (e.g., 0.06 mg/kg, i.p.) a specified time before the DNMTP session (e.g., 30 minutes) to induce a cognitive deficit, which will be observed as a decrease in the percentage of correct responses.

    • To test the effect of this compound, administer the compound (e.g., 10 mg/kg, i.p.) at a specified time before the scopolamine injection or the DNMTP session, according to its pharmacokinetic profile. A typical pre-treatment time for this compound could be 60 minutes before the task.

  • Data Analysis: The primary endpoint is the percentage of correct choices. The performance of animals treated with this compound and scopolamine is compared to animals treated with vehicle and scopolamine, and to baseline performance.

Experimental Workflow Visualization

DNMTP_Experimental_Workflow Start Start: Trained Rats (Stable DNMTP Performance) Drug_Admin Drug Administration Start->Drug_Admin Vehicle_Group Vehicle Control Drug_Admin->Vehicle_Group Group 1 JNJ_Group This compound (e.g., 10 mg/kg, i.p.) Drug_Admin->JNJ_Group Group 2 Scopolamine_Admin Scopolamine Administration (e.g., 0.06 mg/kg, i.p.) or Vehicle Vehicle_Group->Scopolamine_Admin JNJ_Group->Scopolamine_Admin DNMTP_Session DNMTP Task Session Scopolamine_Admin->DNMTP_Session Data_Collection Data Collection: % Correct Responses DNMTP_Session->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the DNMTP task.

References

JNJ-10181457 Protocol for Tail-Suspension Test: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing JNJ-10181457 in the tail-suspension test (TST), a widely used preclinical screening method for assessing antidepressant-like activity.

This compound is a potent and selective histamine H3 receptor inverse agonist that has demonstrated efficacy in preclinical models of depression. Its mechanism of action involves the modulation of microglial function, offering a novel therapeutic avenue for depression and other neuropsychiatric disorders. This document outlines the experimental procedures, data interpretation, and relevant biological pathways associated with the use of this compound in the TST, particularly in the context of neuroinflammation-induced depression.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on immobility time in the tail-suspension test in a lipopolysaccharide (LPS)-induced depression model in mice.

Treatment GroupDose / AdministrationMean Immobility Time (seconds)Standard Error of the Mean (SEM)
Vehicle ControlSaline (i.p.)150± 10
LPS + Vehicle0.8 mg/kg LPS (i.p.)240± 15
LPS + this compound0.8 mg/kg LPS (i.p.) + 10 mg/kg this compound (i.p.)160± 12

Note: The data presented is illustrative and based on findings that this compound significantly improves depression-like behavior. Specific values are representative and may vary between studies.

Experimental Protocols

This section details the methodologies for the LPS-induced depression model and the subsequent tail-suspension test for evaluating the efficacy of this compound.

Lipopolysaccharide (LPS)-Induced Depression Model

This model is used to induce a state of neuroinflammation and subsequent depressive-like behaviors in rodents.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli (serotype 0111:B4 or similar)

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.08 mg/mL.

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.8 mg/kg body weight. Administer an equivalent volume of sterile saline to the vehicle control group.

  • Behavioral Testing: Conduct the tail-suspension test 24 hours after the LPS or saline injection.

Tail-Suspension Test (TST) Protocol

The TST is a behavioral assay that measures the duration of immobility in mice when subjected to the inescapable stress of being suspended by their tails. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • This compound

  • A suitable vehicle for dissolving this compound (e.g., sterile water, saline, or a small percentage of a non-toxic solvent like DMSO, further diluted in saline)

  • Tail-suspension apparatus (a horizontal bar elevated at least 50 cm from the floor)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording equipment and analysis software (optional, but recommended for accurate scoring)

  • Sound-attenuating chamber (optional)

Procedure:

  • This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or the vehicle 60 minutes before the tail-suspension test.

  • Acclimation to Testing Room: Move the mice to the testing room at least 30 minutes before the start of the test to allow for acclimation.

  • Tail Taping: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspension: Suspend the mouse by its tail from the horizontal bar using the adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

  • Test Duration: The standard duration for the tail-suspension test is 6 minutes.[1]

  • Scoring: The primary measure is the duration of immobility. A mouse is considered immobile when it hangs passively and motionless.[2] Scoring can be done manually by a trained observer or automatically using video analysis software. The total duration of immobility during the 6-minute test is recorded for each animal.

Mandatory Visualizations

Signaling Pathway of this compound in Microglia

G JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Inverse Agonist Microglia Microglial Activation (Pro-inflammatory State) JNJ->Microglia Inhibits AC Adenylyl Cyclase H3R->AC Inhibition MAPK MAPK Pathway H3R->MAPK Activation PI3K PI3K/AKT Pathway H3R->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Depression Depressive-like Behavior Cytokines->Depression Induces Microglia->Cytokines Release

Caption: Signaling pathway of this compound in microglia.

Experimental Workflow for this compound in the Tail-Suspension Test

G cluster_0 Day 1 cluster_1 Day 2 (24 hours post-LPS) LPS LPS (0.8 mg/kg, i.p.) or Saline Administration JNJ This compound (10 mg/kg, i.p.) or Vehicle Administration (60 min before TST) TST Tail-Suspension Test (6-minute duration) JNJ->TST 60 min Data Record Immobility Time TST->Data Analysis

Caption: Experimental workflow for this compound in the TST.

References

Application Notes and Protocols for Microdialysis Procedure with JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (ACh), in the central nervous system (CNS).[4][5] By blocking H3 receptors, this compound enhances the release of these neurotransmitters, which is a mechanism of interest for the potential treatment of cognitive deficits.[4][6] Preclinical studies have demonstrated that this compound can normalize acetylcholine neurotransmission, particularly in models of cognitive impairment.[4]

This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to assess the effects of this compound on extracellular acetylcholine levels in the rat cortex.

Data Presentation

Pharmacokinetic Profile of this compound in Rats

A single intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg results in significant exposure in both plasma and the brain, achieving maximal occupancy of H3 receptors.[4] While specific quantitative values for Cmax and AUC are not detailed in the readily available literature, the dose has been established as pharmacologically active in neurochemical and behavioral studies.[4]

ParameterRoute of AdministrationDoseSpeciesKey FindingsReference
Exposure and Receptor OccupancyIntraperitoneal (i.p.)10 mg/kgRatSignificant plasma and brain exposure; Maximal H3 receptor occupancy.[4]
Neurochemical Effects of this compound on Cortical Acetylcholine Levels

Microdialysis studies have been conducted to evaluate the effect of this compound on acetylcholine levels in the cortex of rats. These studies often employ a model of cholinergic deficit induced by scopolamine, a muscarinic receptor antagonist.

Treatment GroupExperimental ConditionKey Finding on Acetylcholine LevelsReference
VehicleBaselineNormal basal levels[4]
Scopolamine (0.06 mg/kg, i.p.)Cholinergic Deficit ModelSignificant decrease in cortical acetylcholine levels[4]
This compound (10 mg/kg, i.p.) + Scopolamine (0.06 mg/kg, i.p.)H3 Receptor AntagonismNormalization of acetylcholine neurotransmission; reversal of the scopolamine-induced decrease.[4]

Experimental Protocols

I. Animal Preparation and Stereotaxic Surgery

Objective: To surgically implant a guide cannula into the cortex of a rat for the subsequent insertion of a microdialysis probe.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula (e.g., CMA 12 or equivalent)

  • Dummy cannula

  • Surgical drill

  • Bone screws

  • Dental cement

  • Analgesic and post-operative care supplies

Protocol:

  • Anesthetize the rat and mount it securely in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes for the guide cannula and anchor screws at the appropriate stereotaxic coordinates for the desired cortical region (e.g., prefrontal cortex).

  • Carefully lower the guide cannula to the target depth.

  • Secure the guide cannula and anchor screws to the skull using dental cement.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. Microdialysis Procedure

Objective: To collect extracellular fluid from the cortex of a freely moving rat to measure acetylcholine levels before and after administration of this compound.

Materials:

  • Recovered rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, with a 2-4 mm membrane)

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine or physostigmine)

  • This compound solution for injection

  • Scopolamine solution for injection (optional, for deficit model)

  • Fraction collector or microcentrifuge tubes

  • Analytical system for acetylcholine measurement (e.g., HPLC with electrochemical detection)

Protocol:

  • Perfusate Preparation: Prepare aCSF containing an AChE inhibitor (e.g., 0.5 µM neostigmine) to prevent the degradation of acetylcholine in the dialysis sample.

  • Probe Insertion: Gently handle the rat and remove the dummy cannula. Insert the microdialysis probe through the guide cannula into the cortex.

  • Perfusion: Connect the probe to a syringe pump and perfuse with the aCSF/AChE inhibitor solution at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes. Begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least three stable baseline samples.

  • Drug Administration:

    • For the deficit model, administer scopolamine (0.06 mg/kg, i.p.).

    • Administer this compound (10 mg/kg, i.p.) or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples at the same intervals for a designated period (e.g., 2-3 hours) to monitor the effects of the treatment.

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

III. Acetylcholine Analysis

Objective: To quantify the concentration of acetylcholine in the collected dialysate samples.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and sensitive method for acetylcholine quantification in microdialysis samples.

Procedure:

  • Thaw the dialysate samples on ice.

  • Inject a small volume of the sample into the HPLC system.

  • Separate acetylcholine from other components on a chromatography column.

  • Post-column, acetylcholine is enzymatically converted to hydrogen peroxide by acetylcholinesterase and choline oxidase.

  • The hydrogen peroxide is then detected by the electrochemical detector.

  • Quantify the acetylcholine concentration in the samples by comparing the peak areas to a standard curve generated with known concentrations of acetylcholine.

Visualization of Pathways and Workflows

G cluster_0 Histaminergic Neuron cluster_1 Cholinergic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Negative Feedback H3_Heteroreceptor H3 Heteroreceptor ACh_release Acetylcholine Release H3_Heteroreceptor->ACh_release Inhibition JNJ This compound JNJ->H3_Autoreceptor Blocks JNJ->H3_Heteroreceptor Blocks G cluster_workflow Microdialysis Experimental Workflow A 1. Stereotaxic Surgery: Guide Cannula Implantation B 2. Animal Recovery (48-72 hours) A->B C 3. Microdialysis Probe Insertion B->C D 4. Baseline Sample Collection (aCSF + AChE inhibitor) C->D E 5. Drug Administration (Scopolamine then this compound) D->E F 6. Post-Treatment Sample Collection E->F G 7. Sample Analysis (HPLC-ECD) F->G H 8. Histological Verification G->H

References

Application Notes and Protocols for JNJ-10181457 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor.[1] As a brain-penetrant compound, it has been investigated for its potential in treating cognitive deficits and other neurological conditions.[2] In cell culture systems, this compound serves as a valuable tool for studying the roles of the H3 receptor in various cellular processes, including neurotransmitter release and microglial function.[3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Chemical Name 4-[3-[4-(1-Piperidinyl)but-1-yn-1-yl]benzyl]morpholine dihydrochloride
Molecular Formula C₂₀H₂₈N₂O · 2HCl[1]
Molecular Weight 385.37 g/mol [1]
Purity ≥98% (HPLC)
Form Dihydrochloride salt[1]
Mechanism of Action Histamine H3 Receptor Antagonist/Inverse Agonist[3][4]
Biological Activity Blocks presynaptic H3 autoreceptors, increasing the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine. Modulates microglial functions, including chemotaxis, phagocytosis, and cytokine production.[3][4]
Binding Affinity (pKi) 8.93 (human H3 receptor), 8.15 (rat H3 receptor)

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution to ensure solubility and stability.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Volume of DMSO (in µL) = (mass of this compound in mg / 385.37 g/mol ) * 100,000

    • Example: For 1 mg of this compound, add 259.5 µL of DMSO.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium for treating cells.

Important Considerations:

  • Cell Type: Use cell lines that endogenously express the histamine H3 receptor or have been engineered to do so. Examples include primary microglia, neuronal cell lines (e.g., SH-SY5Y, PC-12), or transfected cell lines (e.g., HEK293-H3R).

  • Concentration Range: A typical starting concentration range for in vitro experiments is 10 nM to 10 µM. A concentration-response curve should be generated to determine the optimal concentration for your specific cell type and assay.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Cultured cells ready for treatment

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is good practice to perform an intermediate dilution of the stock solution in cell culture medium to ensure accurate final concentrations and minimize precipitation.

    • Example for a 100 µM intermediate solution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Example for a 1 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock to 10 mL of medium (for a 1:10,000 dilution).

    • Example for a 1 µM final concentration from a 100 µM intermediate solution: Add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.

  • Mixing and Application: Mix the final working solution gently but thoroughly. Remove the existing medium from your cultured cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

Visualizations

G cluster_0 Preparation of this compound cluster_1 Cell Treatment JNJ_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO JNJ_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Aliquots Single-Use Aliquots Stock_Solution->Aliquots Aliquot Storage Store at -20°C or -80°C Aliquots->Storage Working_Solution Final Working Solution (e.g., 10 nM - 10 µM) Aliquots->Working_Solution Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Solution Cultured_Cells Cultured Cells Working_Solution->Cultured_Cells Treat Incubation Incubate and Analyze Cultured_Cells->Incubation

Caption: Experimental workflow for preparing and using this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron JNJ This compound H3R Histamine H3 Receptor (Autoreceptor) JNJ->H3R Blocks Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Increased_Histamine Increased Histamine Histamine_Release->Increased_Histamine H1R_H2R H1/H2 Receptors Increased_Histamine->H1R_H2R Activates Downstream Downstream Signaling (e.g., ↑ Acetylcholine, ↑ Norepinephrine) H1R_H2R->Downstream

Caption: Signaling pathway of this compound as an H3 receptor antagonist.

References

Application Notes and Protocols for Behavioral Assays Using JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral assays using JNJ-10181457, a selective, non-imidazole histamine H3 receptor antagonist and inverse agonist. This compound has shown efficacy in various preclinical models of cognitive and mood disorders. The following sections detail the methodologies for key behavioral experiments, summarize quantitative data, and provide diagrams of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, this compound increases the release of histamine, which in turn modulates the release of other key neurotransmitters involved in arousal, cognition, and mood, such as acetylcholine and norepinephrine.[2] Furthermore, this compound has been shown to regulate microglial function, suggesting a potential role in neuroinflammation.[3]

Signaling Pathway of this compound

The antagonism of the H3 receptor by this compound initiates a signaling cascade that leads to the modulation of various cellular processes. As an inverse agonist, it reduces the constitutive activity of the Gαi/o-protein coupled H3 receptor. This disinhibition leads to an increase in the activity of adenylyl cyclase, elevating cyclic AMP (cAMP) levels and subsequently activating Protein Kinase A (PKA). PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory. Additionally, H3 receptor blockade can influence the PI3K/Akt/GSK-3β pathway, which is vital for cell survival and synaptic function. In microglia, this compound has been observed to inhibit the activation of NF-κB, a key regulator of inflammatory responses.

G JNJ This compound H3R Histamine H3 Receptor (Gαi/o-coupled) JNJ->H3R Antagonism/ Inverse Agonism Microglia Microglia JNJ->Microglia AC Adenylyl Cyclase H3R->AC Inhibition PI3K PI3K/Akt/GSK-3β Pathway H3R->PI3K Neurotransmitter ↑ Acetylcholine & Norepinephrine Release H3R->Neurotransmitter cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Synaptic Synaptic Plasticity & Memory CREB->Synaptic PI3K->Synaptic Cognition Improved Cognition Synaptic->Cognition NFkB ↓ NF-κB Activation Microglia->NFkB Inflammation ↓ Neuroinflammation NFkB->Inflammation Inflammation->Cognition Neurotransmitter->Cognition

Caption: Proposed signaling pathway of this compound.

Behavioral Assays

This compound has been evaluated in several behavioral assays to assess its effects on cognition and mood. Detailed protocols for the most common assays are provided below.

Delayed Non-Matching to Position (DNMTP) Task

This task is a widely used method to assess spatial working memory in rodents.

G cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to Operant Chamber LeverPress Lever Press Training (Food Reward) Habituation->LeverPress DNMTP_Training DNMTP Task Training (Variable Delays) LeverPress->DNMTP_Training DrugAdmin This compound or Vehicle Administration DNMTP_Training->DrugAdmin DNMTP_Test DNMTP Task Performance (Fixed or Variable Delays) DrugAdmin->DNMTP_Test Data Data Collection: % Correct, Latency DNMTP_Test->Data

Caption: Workflow for the Delayed Non-Matching to Position Task.
  • Animals: Male Wistar or Sprague-Dawley rats (250-350g).

  • Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food dispenser, and a house light.

  • Training:

    • Habituation: Allow rats to explore the operant chamber for 30 minutes for 2-3 days.

    • Lever Press Training: Train rats to press a single extended lever to receive a food reward (e.g., sucrose pellet). Sessions continue until a stable response rate is achieved.

    • DNMTP Training:

      • Sample Phase: One lever is presented. The rat must press it to receive a reward. The lever then retracts.

      • Delay Phase: A variable delay period is introduced (e.g., 1, 5, 10, 20 seconds).

      • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward. An incorrect press results in a time-out period with no reward.

      • Training continues until a baseline performance of >75% correct responses is achieved.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO).

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30-60 minutes before the test session.[1] A vehicle control group should be included.

  • Testing:

    • The DNMTP task is performed as in the training phase, often with a fixed, challenging delay to assess drug effects on working memory.

    • Record the percentage of correct responses and the latency to respond.

  • Data Analysis: Data are typically analyzed using ANOVA to compare the performance of the drug-treated group to the vehicle control group.

GroupDose (mg/kg, i.p.)% Correct Response (Mean ± SEM)
Vehicle-e.g., 65 ± 5%
This compound10e.g., 85 ± 4%[1]
Reversal Learning Task

This task assesses cognitive flexibility, the ability to adapt to changing rules.

G cluster_initial Initial Discrimination cluster_reversal Reversal Phase Initial_Training Train on Rule A (e.g., Left Lever Correct) Criterion Reach Performance Criterion Initial_Training->Criterion DrugAdmin_RL This compound or Vehicle Administration Criterion->DrugAdmin_RL Reversal_Training Switch to Rule B (e.g., Right Lever Correct) DrugAdmin_RL->Reversal_Training Data_RL Data Collection: Trials to Criterion, Errors Reversal_Training->Data_RL

Caption: Workflow for the Reversal Learning Task.
  • Animals: Male Wistar or Sprague-Dawley rats (250-350g).

  • Apparatus: Standard operant conditioning chambers with two levers and a food dispenser.

  • Initial Discrimination Training:

    • Train rats to discriminate between two levers, where only one is consistently rewarded (e.g., the left lever).

    • Training continues until a stable performance criterion is met (e.g., >80% correct responses for two consecutive days).

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the reversal learning session.[1]

  • Reversal Learning:

    • The previously rewarded lever is now incorrect, and the previously unrewarded lever is now correct.

    • Record the number of trials required to reach the performance criterion on the new rule and the number of perseverative errors (i.e., continuing to press the previously correct lever).

  • Data Analysis: Compare the number of trials to criterion and the number of errors between the drug-treated and vehicle control groups using t-tests or ANOVA.

GroupDose (mg/kg, i.p.)Trials to Criterion (Mean ± SEM)Perseverative Errors (Mean ± SEM)
Vehicle-e.g., 45 ± 6e.g., 20 ± 3
This compound10e.g., 25 ± 4[1]e.g., 10 ± 2
Tail Suspension Test

This test is a widely used model to screen for antidepressant-like activity in mice.

G Acclimatization Acclimatize Mice to Testing Room DrugAdmin_TST This compound or Vehicle Administration Acclimatization->DrugAdmin_TST Suspension Suspend Mouse by Tail (6 minutes) DrugAdmin_TST->Suspension Recording Record Behavior (Immobility Time) Suspension->Recording

Caption: Workflow for the Tail Suspension Test.
  • Animals: Male C57BL/6 or CD-1 mice (20-30g).

  • Apparatus: A suspension box that prevents the mouse from escaping or clinging to surfaces. The mouse is suspended by its tail using adhesive tape.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle intraperitoneally 30-60 minutes before the test.

    • Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from a hook or bar in the suspension box.

    • The test duration is typically 6 minutes.[4][5][6]

    • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle control groups using a t-test or ANOVA. A significant decrease in immobility time is indicative of an antidepressant-like effect.

GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle-e.g., 150 ± 15
This compounde.g., 10e.g., 90 ± 12[3]
Imetit-Induced Water Licking Test

This assay is used to assess the in vivo activity of H3 receptor antagonists. Imetit is an H3 receptor agonist that suppresses water licking in water-deprived rats. An effective H3 antagonist will reverse this suppression.[1]

  • Animals: Male Wistar rats, water-deprived for a period (e.g., 24 hours) prior to the test.

  • Apparatus: A testing cage with a drinking spout connected to a lickometer to record the number of licks.

  • Procedure:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[1]

    • After a set pre-treatment time (e.g., 30 minutes), administer the H3 agonist imetit.

    • Place the rat in the testing cage and record the number of licks over a defined period (e.g., 15-30 minutes).

  • Data Analysis: Compare the number of licks in the group treated with this compound and imetit to the group treated with vehicle and imetit. A significant increase in licking behavior in the this compound-treated group indicates reversal of the imetit-induced suppression.

GroupTreatmentNumber of Licks (Mean ± SEM)
Vehicle + Saline-e.g., 500 ± 50
Vehicle + Imetite.g., 1 mg/kge.g., 100 ± 20
This compound + Imetite.g., 10 mg/kg + 1 mg/kge.g., 450 ± 45[1]

Conclusion

This compound demonstrates pro-cognitive and potential antidepressant-like effects in a range of behavioral assays. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this H3 receptor antagonist. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: JNJ-10181457 in a Lipopolysaccharide-Induced Depression Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major depressive disorder (MDD) is a complex psychiatric condition increasingly linked to neuroinflammatory processes.[1] Pro-inflammatory cytokines, elevated in many individuals with depression, can disrupt neurotransmitter systems and contribute to the manifestation of depressive symptoms.[1] The lipopolysaccharide (LPS)-induced depression model in rodents is a widely utilized preclinical tool to investigate the role of inflammation in depression and to screen potential anti-inflammatory and antidepressant compounds.[2] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, leading to depressive-like behaviors.

JNJ-10181457 is a potent and selective inverse agonist of the histamine H3 receptor.[3][4] The histamine H3 receptor is expressed on microglia, the resident immune cells of the central nervous system, and plays a role in modulating neuroinflammation.[3] By acting as an inverse agonist, this compound can inhibit the constitutive activity of the H3 receptor, thereby regulating microglial function.[3] Preclinical studies have demonstrated that this compound can attenuate LPS-induced neuroinflammation and ameliorate depressive-like behaviors, highlighting its therapeutic potential for inflammation-associated depression.[3]

These application notes provide a detailed overview of the experimental protocols for utilizing this compound in an LPS-induced depression model in mice, including methodologies for behavioral assessment and cytokine analysis.

Data Presentation

Note: The following tables present illustrative data based on the expected outcomes from the study by Iida et al. (2017). Specific quantitative data from the primary publication were not available at the time of this document's creation and these values should be considered placeholders for actual experimental results.

Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test

Treatment GroupDoseMean Immobility Time (seconds)Standard Deviation (seconds)% Reduction in Immobility vs. LPS
Vehicle + SalineN/A10015N/A
Vehicle + LPS0.83 mg/kg220250%
This compound + LPS10 mg/kg1402036.4%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain

Treatment GroupDoseTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle + SalineN/A510
Vehicle + LPS0.83 mg/kg5080
This compound + LPS10 mg/kg2540

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the induction of a depressive-like state in mice using LPS.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4 recommended)

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.83 mg/kg body weight.[5] The injection volume should be calculated based on the individual mouse's weight. A vehicle control group should receive an equivalent volume of sterile saline.

This compound Administration

This protocol details the administration of the histamine H3 receptor inverse agonist, this compound.

Materials:

  • This compound

  • A suitable vehicle for dissolving this compound (e.g., sterile water, saline, or a solution containing a solubilizing agent like Tween 80, as determined by the compound's solubility)

  • Male C57BL/6 mice (8-10 weeks old) subjected to the LPS-induced depression model

Procedure:

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration that allows for the administration of a 10 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).[4]

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to the LPS injection. A vehicle control group should receive an equivalent volume of the vehicle.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to assess antidepressant-like activity in rodents.

Materials:

  • Tail suspension apparatus (a commercially available or custom-made box that allows for the suspension of a mouse by its tail without it being able to touch any surfaces)

  • Adhesive tape

  • Video recording equipment and analysis software

Procedure:

  • Test Environment: Conduct the test in a quiet, dimly lit room.

  • Animal Preparation: 24 hours after LPS injection, bring the mice to the testing room and allow them to acclimate for at least 30 minutes.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip. Suspend the mouse by its tail from the suspension bar inside the apparatus.

  • Recording: Immediately start recording the session. The total duration of the test is typically 6 minutes.

  • Scoring: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Automated scoring using video analysis software is recommended for objectivity.

Cytokine Analysis

This protocol outlines the measurement of pro-inflammatory cytokine levels in brain tissue.

Materials:

  • Euthanasia supplies (e.g., CO2 chamber, cervical dislocation tools)

  • Surgical tools for brain extraction

  • Phosphate-buffered saline (PBS)

  • Protein extraction buffer with protease inhibitors

  • Centrifuge

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Tissue Collection: Immediately following the behavioral tests, euthanize the mice.

  • Brain Extraction: Rapidly dissect the brain and isolate the region of interest (e.g., prefrontal cortex or hippocampus).

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold protein extraction buffer.

  • Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample.

Visualizations

Experimental_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing (24h post-LPS) cluster_biochemical_analysis Biochemical Analysis Acclimation Mice Acclimation (1 week) JNJ_Admin This compound (10 mg/kg, i.p.) or Vehicle Acclimation->JNJ_Admin 30 min LPS_Admin LPS (0.83 mg/kg, i.p.) or Saline JNJ_Admin->LPS_Admin TST Tail Suspension Test LPS_Admin->TST 24 hours Euthanasia Euthanasia & Brain Extraction TST->Euthanasia Cytokine_Analysis Cytokine Analysis (ELISA) Euthanasia->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound in the LPS-induced depression model.

Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Microglia Microglia TLR4->Microglia Activation NFkB NF-κB Signaling Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Depression Depressive-like Behavior Cytokines->Depression Induces JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Inverse Agonist H3R->Microglia Inhibits Activation

Caption: Proposed signaling pathway of this compound in the LPS-induced depression model.

References

Troubleshooting & Optimization

JNJ-10181457 solubility in DMSO vs saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and preparation of JNJ-10181457 for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Solubility Data

Quantitative solubility information for this compound in commonly used laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO SolubleSpecific quantitative data not available, but widely reported as soluble.[1]
Water Up to 100 mMThis compound dihydrochloride is readily soluble in water.
Saline Sufficient for in vivo dosingWhile a specific molar solubility is not provided, saline is a commonly used vehicle for intraperitoneal (i.p.) injections in animal studies, indicating adequate solubility for these applications.[2][3]
Ethanol Up to 25 mM-

Frequently Asked Questions & Troubleshooting

This section addresses common issues and questions researchers may encounter when working with this compound.

Q1: My this compound is not dissolving in saline for my in vivo experiment. What should I do?

A1: this compound dihydrochloride is generally soluble in aqueous solutions like saline.[1] If you are experiencing difficulty, consider the following troubleshooting steps:

  • Ensure you are using the dihydrochloride salt form of this compound , as this form has higher aqueous solubility.

  • Gently warm the solution to 37°C to aid dissolution.

  • Briefly sonicate the solution to break up any clumps of powder.

  • Prepare a concentrated stock solution in water first , and then dilute it with saline to the desired final concentration. This can sometimes improve solubility compared to direct dissolution in saline.

Q2: Can I prepare a concentrated stock solution of this compound in DMSO for my cell culture experiments?

A2: Yes, this compound is soluble in DMSO.[1] Preparing a concentrated stock in DMSO is a standard practice for in vitro studies. Remember to dilute the stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically less than 0.1%).

Q3: For how long can I store this compound solutions?

A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary:

  • Aqueous solutions (Water or Saline): Store at 4°C for short-term use (up to 24 hours). For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • DMSO stock solutions: Can be stored at -20°C for several weeks. Ensure the solution is tightly sealed to prevent absorption of water, which can cause the compound to precipitate.

Q4: I observe precipitation in my this compound solution after storing it in the refrigerator. What happened?

A4: Precipitation upon cooling can occur if the compound's concentration is close to its solubility limit at that temperature. To redissolve the compound, you can try gently warming and vortexing the solution before use. To avoid this, consider preparing a slightly more dilute stock solution or storing it at room temperature for immediate use if the experimental protocol allows.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (e.g., Intraperitoneal Injection)

  • Weighing the Compound: Accurately weigh the required amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile saline (0.9% NaCl) to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of sterile saline to 10 mg of the compound.

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if needed.

  • Sterilization (Optional but Recommended): If required for your specific application, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Administration: The solution is now ready for in vivo administration.

Below is a workflow diagram for preparing this compound for in vivo studies.

G start Start weigh Weigh this compound dihydrochloride start->weigh add_saline Add sterile saline weigh->add_saline dissolve Vortex to dissolve add_saline->dissolve troubleshoot Precipitate observed? dissolve->troubleshoot warm_sonicate Gently warm (37°C) and/or sonicate troubleshoot->warm_sonicate Yes filter Sterile filter (0.22 µm) troubleshoot->filter No warm_sonicate->dissolve ready Solution ready for in vivo administration filter->ready end End ready->end

Preparation of this compound for in vivo use.

Protocol 2: Preparation of this compound for In Vitro Assays (e.g., Cell Culture)

  • Prepare a Concentrated Stock in DMSO:

    • Weigh the required amount of this compound.

    • Add the appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Dilution in Culture Medium:

    • On the day of the experiment, dilute the DMSO stock solution in your cell culture medium to the desired final working concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

The following diagram illustrates the workflow for preparing this compound for in vitro experiments.

G start Start weigh Weigh this compound start->weigh add_dmso Add DMSO to create concentrated stock weigh->add_dmso store Store stock at -20°C add_dmso->store dilute Dilute stock in culture medium store->dilute check_dmso Final DMSO concentration ≤ 0.1%? dilute->check_dmso ready Solution ready for in vitro assay check_dmso->ready Yes adjust Adjust dilution factor check_dmso->adjust No end End ready->end adjust->dilute

Preparation of this compound for in vitro use.

References

Technical Support Center: Optimizing JNJ-10181457 Dosage for Maximal Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JNJ-10181457 to achieve maximal brain penetration for preclinical studies. The following information is based on publicly available data and general principles of central nervous system (CNS) drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the CNS that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of neurotransmitters such as acetylcholine and norepinephrine in the brain, which is thought to be the basis for its potential therapeutic effects in cognitive disorders.

Q2: Is this compound known to be brain penetrant?

A2: Yes, this compound is described as a brain-penetrant compound. Preclinical studies in rats have shown that a single intraperitoneal administration of 10 mg/kg results in significant exposure in both plasma and the brain.[2]

Q3: What is the recommended starting dose for in vivo studies in rodents?

A3: Based on published literature, a dose of 10 mg/kg administered intraperitoneally (i.p.) in rats has been shown to achieve maximal H3 receptor occupancy.[2] This suggests that at this dose, the compound effectively engages its target in the brain. For initial studies, this dose can be considered a starting point, with subsequent dose-ranging studies recommended to determine the optimal dose for your specific experimental model and endpoint.

Q4: How does this compound affect microglia in the brain?

A4: this compound has been shown to regulate microglial functions in vivo. It can inhibit microglial chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[1]

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during their experiments with this compound.

Problem: Low or inconsistent brain-to-plasma concentration ratio.

  • Possible Cause 1: Suboptimal Dosage: The administered dose may be too low to achieve sufficient brain concentrations.

    • Troubleshooting Step: Conduct a dose-ranging study to evaluate the relationship between the administered dose and the resulting brain and plasma concentrations. It is crucial to establish a full pharmacokinetic profile at various doses.

  • Possible Cause 2: Issues with Compound Formulation: Poor solubility or stability of the this compound formulation can lead to incomplete absorption and variable exposure.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in a suitable vehicle. Assess the stability of the formulation under your experimental conditions.

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-gp, which actively pump the compound out of the brain.

    • Troubleshooting Step: While specific data for this compound is not publicly available, co-administration with a known P-gp inhibitor (e.g., verapamil, though caution is advised due to its own pharmacological effects) in a pilot study could help determine if P-gp efflux is a significant factor.

  • Possible Cause 4: High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the drug available to cross the BBB.

    • Troubleshooting Step: Determine the plasma protein binding of this compound in the species being studied. This will allow for the calculation of the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration.

Problem: High variability in brain concentrations between animals.

  • Possible Cause 1: Inconsistent Dosing Technique: Variability in the administration of the compound (e.g., intraperitoneal injection) can lead to differences in absorption and exposure.

    • Troubleshooting Step: Ensure consistent and accurate dosing technique across all animals. For intravenous administration, ensure the full dose is delivered.

  • Possible Cause 2: Biological Variability: Individual differences in metabolism or transporter function can contribute to variability.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that animals are of a consistent age, weight, and health status.

Data Presentation

The following table presents illustrative pharmacokinetic data for this compound in rats following a single intraperitoneal injection. Note: This data is representative and intended to serve as a template for organizing experimental results.

Dosage (mg/kg, i.p.)Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
511501200.8
5480720.9
1013503150.9
1041801801.0
2018006400.8
2044203780.9

Experimental Protocols

Protocol 1: In Vivo Brain Penetration Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 20% Captisol® in saline) at the desired concentrations for intraperitoneal (i.p.) or intravenous (i.v.) administration.

  • Dosing:

    • For i.p. administration, inject the prepared solution into the lower right quadrant of the abdomen.

    • For i.v. administration, inject into the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize the animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately perfuse the brain with ice-cold saline to remove remaining blood.

    • Excise the brain and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Weigh the brain tissue and homogenize in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from plasma and brain homogenate samples.

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) for each time point by dividing the mean brain concentration by the mean plasma concentration.

Mandatory Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Receptor Histamine H3 Receptor (Autoreceptor) H3_Receptor->Histamine_Release Inhibits (-) Histamine Histamine Histamine_Release->Histamine Histamine->H3_Receptor Binds to Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_Receptors Activates Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity This compound This compound This compound->H3_Receptor Antagonizes/Blocks

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Brain_Penetration_Experimental_Workflow Start Start Compound_Admin Administer this compound to Rodents Start->Compound_Admin Time_Points Collect Blood and Brain Samples at Multiple Time Points Compound_Admin->Time_Points Sample_Processing Process Samples: - Separate Plasma - Homogenize Brain Time_Points->Sample_Processing LC_MS_Analysis Quantify this compound Concentration by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Calculate Brain-to-Plasma Ratio (Kp) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vivo brain penetration study.

References

Potential off-target effects of JNJ-10181457 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-10181457. The information provided is based on publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective histamine H3 receptor antagonist and inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound increases the release of histamine, acetylcholine, and norepinephrine in brain regions associated with cognition and wakefulness.

Q2: What are the known on-target effects of this compound in vivo?

In vivo, this compound has been shown to:

  • Increase extracellular levels of acetylcholine and norepinephrine in the rat frontal cortex.

  • Reverse cognitive deficits in preclinical models of learning and memory.

  • Exhibit procognitive effects without causing hyperlocomotion at therapeutic doses.

Q3: Are there any known or potential off-target effects of this compound?

Based on available data, this compound is a selective H3 receptor antagonist. However, researchers should be aware of the following:

  • Indirect Off-Target Effects: By increasing histamine release, this compound can indirectly stimulate other histamine receptors, such as H1 and H2 receptors. This can lead to downstream effects that are not directly mediated by H3 receptor blockade. For example, some behavioral effects like increased locomotor activity and anxiety-like behaviors have been linked to the activation of H1 and H2 receptors.

  • Dopaminergic System: Studies have shown that this compound does not stimulate dopamine release, suggesting selectivity against the dopaminergic system.

  • Comprehensive Screening: A comprehensive off-target screening panel (e.g., against a broad range of receptors, ion channels, and kinases) for this compound is not publicly available. Therefore, potential interactions with other targets cannot be completely ruled out.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected behavioral effects (e.g., hyperactivity, anxiety) Indirect stimulation of H1 and/or H2 receptors due to increased histamine levels.1. Co-administer selective H1 or H2 receptor antagonists to determine if the observed effect is mediated by these receptors. 2. Carefully perform dose-response studies to identify a therapeutic window with minimal behavioral side effects.
Lack of efficacy in a cognitive model 1. Inadequate brain penetration or receptor occupancy. 2. The specific cognitive domain is not modulated by the histaminergic system.1. Verify brain exposure and H3 receptor occupancy using pharmacokinetic/pharmacodynamic (PK/PD) studies. 2. Ensure the animal model is sensitive to modulation of acetylcholine and norepinephrine pathways.
Inconsistent results in neurotransmitter release studies Variability in microdialysis probe placement or recovery.1. Histologically verify probe placement in the target brain region. 2. Perform in vitro probe calibration to ensure consistent recovery.
Unexplained cellular or physiological responses Potential interaction with an unknown off-target.1. Conduct a literature search for the off-target profiles of similar H3 receptor antagonists. 2. If the effect is reproducible and significant, consider performing a broad off-target screening assay.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound

TargetSpeciesAssay TypepKi
Histamine H3 ReceptorHumanRadioligand Binding8.93
Histamine H3 ReceptorRatRadioligand Binding8.15

Experimental Protocols

1. Receptor Occupancy Study in Rats

  • Objective: To determine the in vivo occupancy of histamine H3 receptors by this compound.

  • Methodology:

    • Administer this compound or vehicle to rats at various doses and time points.

    • At the designated time, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex).

    • Prepare brain tissue homogenates.

    • Incubate the homogenates with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) in the presence or absence of a saturating concentration of a non-labeled H3 receptor antagonist to determine specific binding.

    • Measure the amount of radioligand binding using liquid scintillation counting.

    • Calculate receptor occupancy as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.

2. In Vivo Microdialysis for Neurotransmitter Release

  • Objective: To measure extracellular levels of acetylcholine and norepinephrine in the brain following administration of this compound.

  • Methodology:

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex) of anesthetized rats.

    • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer this compound and continue collecting dialysate samples at regular intervals.

    • Analyze the concentration of acetylcholine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from baseline levels.

Visualizations

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Release Neurotransmitter Release Histamine->Release ACh Acetylcholine ACh->Release NE Norepinephrine NE->Release H3R->Release Inhibits space_pre space_post Postsynaptic_Receptors Postsynaptic Receptors Cognition Improved Cognition Postsynaptic_Receptors->Cognition JNJ This compound JNJ->H3R Blocks Release->Postsynaptic_Receptors Activates

Caption: H3 Receptor Antagonism by this compound.

Off_Target_Workflow cluster_investigation Troubleshooting Unexpected In Vivo Effects Observe Observe Unexpected Phenotype with this compound Hypothesize Hypothesize Potential Off-Target Mechanism Observe->Hypothesize Indirect Indirect Off-Target (H1/H2 activation) Hypothesize->Indirect Direct Direct Off-Target (Binding to other receptors) Hypothesize->Direct Test_Indirect Co-administer H1/H2 Antagonists Indirect->Test_Indirect Test_Direct Perform Broad Off-Target Screen Direct->Test_Direct Analyze Analyze Results Test_Indirect->Analyze Test_Direct->Analyze Conclusion Identify Source of Unexpected Effect Analyze->Conclusion

Caption: Workflow for Investigating Potential Off-Target Effects.

JNJ-10181457 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of JNJ-10181457 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term stability?

A1: For long-term stability, this compound dihydrochloride should be stored as a solid, desiccated at room temperature. To prepare for experiments, it is advisable to create concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Vortexing: Ensure the DMSO stock solution is fully dissolved before dilution, especially after thawing. Vortexing can help.

  • Lower Final Concentration: The concentration of this compound in your final aqueous solution may be too high. Try using a lower final concentration.

  • Sonication: Gentle sonication of the diluted solution can help in redissolving any precipitate.

  • Co-solvents: Consider the use of a co-solvent in your aqueous buffer, if your experimental design permits.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To confirm the stability of this compound in your assay medium over the duration of a long-term experiment, you can perform a time-course experiment. This involves preparing your experimental solution with this compound and measuring its effective concentration or biological activity at different time points (e.g., 0, 24, 48, 72 hours) under your experimental conditions (e.g., 37°C, 5% CO2). A significant decrease in activity over time would indicate instability.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Issue Possible Cause Recommended Solution
Variable drug efficacy between experiments. Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent final concentration due to precipitation upon dilution.Visually inspect for precipitation after dilution. If observed, follow the steps in FAQ Q3. Prepare fresh dilutions for each experiment.
Unexpected off-target effects. High concentration of DMSO in the final assay medium.Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Challenges in In Vivo Experiments
Issue Possible Cause Recommended Solution
Lack of expected behavioral or physiological response. Poor bioavailability or rapid metabolism of this compound.Review literature for appropriate dosing and administration routes for your animal model.[1][2] Consider pharmacokinetic studies to determine the compound's profile in your model.
Incorrect formulation leading to poor absorption.The formulation for in vivo administration is critical. A common approach is to dissolve the compound in a vehicle such as saline, though a solubilizing agent may be necessary. Ensure the formulation is sterile and pH-neutral.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound dihydrochloride (MW: 385.37 g/mol )[3] in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C.

In Vitro Microglial Phagocytosis Assay (based on Iida et al., 2017)[3]
  • Cell Culture: Culture primary microglia or a suitable microglial cell line in appropriate media.

  • Treatment: Pre-treat the microglial cells with this compound at the desired final concentrations (e.g., 1, 10, 100 nM) for a specified period (e.g., 1 hour). Include a vehicle control (DMSO).

  • Induction of Phagocytosis: Add fluorescently labeled zymosan particles or apoptotic neuronal debris to the cell culture.

  • Incubation: Incubate for a period to allow for phagocytosis (e.g., 1-2 hours) at 37°C.

  • Analysis: Wash the cells to remove non-phagocytosed particles. Quantify the uptake of fluorescent particles by the microglia using flow cytometry or fluorescence microscopy.

Data Summary

This compound Stability Recommendations
Form Solvent/Condition Storage Temperature Recommended Duration
Solid DesiccatedRoom TemperatureAs per supplier datasheet
Stock Solution Anhydrous DMSO-20°CUp to 1 month (best practice)
Anhydrous DMSO-80°CUp to 6 months (best practice)
Aqueous Dilution Cell Culture Media / Buffer37°CPrepare fresh for each experiment

Visualizations

Signaling Pathway of Histamine H3 Receptor Antagonism

This compound is a histamine H3 receptor antagonist. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of neurotransmitters like acetylcholine and norepinephrine.

H3R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Release Release Histamine_Vesicle->Release Neuronal Firing H3_Receptor Histamine H3 Receptor H3_Receptor->Histamine_Vesicle Inhibits Release JNJ10181457 This compound JNJ10181457->H3_Receptor Blocks Synaptic_Cleft Histamine Release->Synaptic_Cleft Histamine Synaptic_Cleft->H3_Receptor Postsynaptic_Receptor Postsynaptic Receptors (e.g., H1, H2) Synaptic_Cleft->Postsynaptic_Receptor Binds Cellular_Response Increased Neurotransmission (e.g., Acetylcholine, Norepinephrine) Postsynaptic_Receptor->Cellular_Response Activates

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental Workflow: Assessing this compound Stability

This workflow outlines the steps to determine the stability of this compound in a specific experimental solution over time.

Stability_Workflow Start Prepare this compound in Experimental Solution Incubate Incubate at Experimental Conditions (e.g., 37°C, 5% CO2) Start->Incubate Timepoints Sample at Timepoints (0, 24, 48, 72h) Incubate->Timepoints Analysis Analyze Sample (e.g., HPLC, Bioassay) Timepoints->Analysis Data Determine Concentration or Biological Activity Analysis->Data Conclusion Assess Stability Over Time Data->Conclusion

Caption: A generalized workflow for evaluating the stability of this compound in solution.

References

Technical Support Center: JNJ-10181457 Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to address and prevent the precipitation of JNJ-10181457 in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1] It is supplied as a dihydrochloride salt (C₂₀H₂₈N₂O·2HCl), which generally enhances its solubility in aqueous solutions compared to the free base.[2] However, like many small molecule inhibitors, this compound can be lipophilic, leading to poor aqueous solubility under certain conditions, which can result in precipitation and affect experimental outcomes.[3][4][5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial high-concentration stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for small molecule inhibitors due to its high solubilizing capacity.[4][6] Prepare a concentrated stock (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What causes this?

This is a common phenomenon known as "crashing out" or precipitation.[4] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The abrupt change in solvent polarity causes the compound to exceed its kinetic solubility in the aqueous medium, leading to the formation of a precipitate.[6]

Q4: How does the pH of the aqueous buffer affect the solubility of this compound?

The solubility of many small molecule drugs, particularly those that are weak bases, is highly dependent on pH.[4][7] Since this compound is supplied as a dihydrochloride salt, it is expected to be more soluble at a lower pH where its amine groups are protonated (ionized). As the pH increases towards and above the compound's pKa, it will be deprotonated to its less soluble, neutral form, increasing the likelihood of precipitation.

Q5: Can I use solvents other than DMSO for my stock solution?

While DMSO is the most common, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[6][8] However, it is crucial to ensure your compound is stable in the chosen solvent and to keep the final concentration of any organic solvent in your assay low (typically below 0.5% to 1%) to avoid off-target cellular or enzymatic effects.[4][6] Always run a vehicle control with the same final concentration of the solvent in your experiments.

Troubleshooting Guide: Preventing Precipitation

Issue: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer

This indicates that the compound's solubility limit in the aqueous buffer is being exceeded.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your experiment.[6]

  • Modify the Dilution Method: Instead of a single large dilution step, perform serial dilutions. First, make an intermediate dilution of the DMSO stock into DMSO, and then add this to the aqueous buffer.[4][8]

  • Enhance Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Sonication: Briefly sonicating the final diluted solution in a water bath can help to break down small precipitates and re-dissolve the compound.[4][6]

Issue: Solution is Initially Clear but Precipitate Forms Over Time

This suggests that while the initial kinetic solubility was not exceeded, the compound is not stable in the solution under the experimental conditions (e.g., temperature, pH).

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment.[6] Avoid using aqueous solutions that have been stored.

  • Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][6]

  • Incorporate Solubility Enhancers:

    • Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween-20, Tween-80, or Pluronic F-68, to your aqueous buffer.[4][6][9] These can help to keep the compound in solution.

    • Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous solution can improve solubility.[6]

Summary of Factors Affecting this compound Solubility

FactorEffect on SolubilityRecommendations
pH Higher solubility at lower pH.Maintain a buffer pH below the compound's pKa if experimentally feasible.
Solvent High solubility in organic solvents (e.g., DMSO).Use DMSO for stock solutions; keep final concentration in aqueous media <0.5%.
Concentration Higher concentration increases precipitation risk.Use the lowest effective concentration possible in aqueous solutions.
Temperature Generally, higher temperature increases solubility.Gentle warming (e.g., to 37°C) may aid dissolution, but check for compound stability.[4]
Additives Surfactants and co-solvents can increase solubility.Consider adding Tween-20 or Pluronic F-68 to the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound dihydrochloride powder.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 20 mM).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Solubilization Aid: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[4]

  • Storage: Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[4]

Protocol 2: Dilution of this compound into Aqueous Buffer
  • Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Buffer: Have your final aqueous experimental buffer ready in a separate tube.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

  • Use Immediately: Use the freshly prepared aqueous solution in your experiment without delay.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate to Dissolve add_dmso->mix aliquot Aliquot for Single Use mix->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Add Stock to Buffer (while vortexing) thaw->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and diluting this compound.

troubleshooting_workflow start Precipitation Observed? sol_1 Lower Final Concentration start->sol_1 sol_2 Modify Dilution (Serial Dilution) start->sol_2 sol_3 Add Surfactant (e.g., Tween-20) start->sol_3 sol_4 Adjust Buffer pH (Lower if possible) start->sol_4 retest Re-test for Precipitation sol_1->retest sol_2->retest sol_3->retest sol_4->retest retest->start Yes success Solution Clear: Proceed with Experiment retest->success No

Caption: Troubleshooting flowchart for this compound precipitation.

References

How to minimize non-specific binding of JNJ-10181457

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with JNJ-10181457, with a focus on minimizing non-specific binding.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

Non-specific binding can be a significant source of variability and inaccuracy in experimental assays. The following guide provides a systematic approach to troubleshoot and minimize non-specific binding of this compound.

dot

Caption: Troubleshooting workflow for minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: I am observing high background signal in my assay with this compound. What are the likely causes?

High background signal is often a result of non-specific binding of this compound to components of your assay system other than its intended target, the histamine H3 receptor. This can be caused by several factors:

  • Hydrophobic Interactions: The compound may non-specifically associate with plastic surfaces of the assay plate or other hydrophobic proteins in the sample.[1]

  • Electrostatic Interactions: Charged regions of the molecule may interact non-specifically with oppositely charged surfaces or biomolecules.[2][3]

  • High Compound Concentration: Using concentrations of this compound significantly above its binding affinity (pKi values of 8.15 for rat and 8.93 for human H3 receptors) can lead to off-target binding.[1]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface or other proteins.

Q2: How can I optimize my assay buffer to reduce non-specific binding?

Buffer composition plays a critical role in controlling non-specific interactions.[4] Consider the following optimizations:

  • Adjust pH: The charge of both this compound and interacting surfaces can be influenced by pH.[3] Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition that minimizes non-specific binding while maintaining target activity.

  • Increase Salt Concentration: Increasing the ionic strength of your buffer by adding salts like NaCl can help to mask electrostatic interactions that contribute to non-specific binding.[2][3]

Q3: What are the recommended blocking agents and how should I use them?

Blocking agents are used to saturate non-specific binding sites.[5] Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein blocking agent that can be added to your assay buffer.[2][3] It helps to prevent the non-specific adsorption of this compound to plastic surfaces and other proteins.

  • Casein: Another effective protein-based blocking agent that can sometimes outperform BSA.[6]

Blocking AgentRecommended Starting ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)30-60 minutesA good starting point for most assays.[3]
Casein0.5% - 2% (w/v)30-60 minutesCan be more effective than BSA in some cases.[6]

Q4: Can detergents help in reducing non-specific binding?

Yes, non-ionic detergents can be very effective in minimizing non-specific binding driven by hydrophobic interactions.[2][4]

  • Tween-20: A commonly used non-ionic detergent. Adding a low concentration of Tween-20 to your assay and wash buffers can disrupt hydrophobic interactions.[2][4]

DetergentRecommended Starting Concentration
Tween-200.01% - 0.05% (v/v)

Q5: How do incubation conditions affect non-specific binding?

Optimizing incubation time and temperature can significantly impact the signal-to-noise ratio of your assay.[4]

  • Temperature: Lowering the incubation temperature (e.g., to 4°C) can reduce the strength of hydrophobic interactions, a common cause of non-specific binding.[4]

  • Time: Determine the optimal incubation time by performing a time-course experiment. The goal is to reach binding equilibrium for the specific interaction without allowing excessive time for non-specific interactions to occur.[4]

Experimental Protocols

Protocol 1: General Assay Buffer Optimization
  • Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl).

  • Run your binding assay using a fixed concentration of this compound and your target receptor in each buffer condition.

  • Include a "no target" control for each buffer condition to directly measure the non-specific binding of this compound to the assay plate and other components.

  • Measure the signal in all wells.

  • Calculate the signal-to-background ratio for each buffer condition. The optimal buffer will be the one that provides the highest signal-to-background ratio.

Protocol 2: Evaluation of Blocking Agents
  • Prepare your standard assay buffer.

  • Create aliquots of the buffer and supplement them with different blocking agents (e.g., 0.1% BSA, 0.5% BSA, 1% BSA, and 0.5% casein).

  • Pre-treat your assay plates by incubating each well with the blocking buffers for 30-60 minutes at room temperature.

  • Wash the plates with your standard assay buffer.

  • Perform your binding assay as usual.

  • Compare the levels of non-specific binding in the presence of each blocking agent to a control with no blocking agent.

This compound Mechanism of Action

This compound is a selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[7][8] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[7] By blocking the H3R, this compound disinhibits the release of histamine and other neurotransmitters like acetylcholine and norepinephrine, leading to increased levels of these neurochemicals in the synaptic cleft.

dot

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_released Histamine Histamine_vesicle->Histamine_released Release H3R Histamine H3 Receptor H3R->Histamine_vesicle Inhibition JNJ This compound JNJ->H3R Blocks Histamine_released->H3R Binds & Inhibits Further Release Postsynaptic_receptor Postsynaptic Receptors Histamine_released->Postsynaptic_receptor Activates

Caption: Mechanism of action of this compound at the histamine H3 receptor.

References

Technical Support Center: JNJ-10181457 In Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-10181457. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and limitations encountered when using this compound in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-imidazole histamine H3 receptor antagonist or inverse agonist.[1][2] Its primary mechanism is to block presynaptic H3 autoreceptors on histaminergic neurons, which increases the synthesis and release of histamine in the brain.[3] Additionally, it acts on H3 heteroreceptors located on non-histaminergic neurons to increase the release of other neurotransmitters, most notably acetylcholine and norepinephrine. It is important to note that it does not appear to directly stimulate dopamine release. This compound is brain-penetrant, making it suitable for in vivo behavioral studies.

Q2: What is the difference between an H3 receptor antagonist and an inverse agonist, and how does this apply to this compound?

Histamine H3 receptors exhibit constitutive activity, meaning they can be active even without being stimulated by an agonist. An antagonist blocks the action of an agonist at the receptor. An inverse agonist binds to the same receptor and elicits the opposite pharmacological response to an agonist, thereby reducing the receptor's constitutive activity. This compound has been described as both an antagonist and an inverse agonist in the literature.[1][2] This dual action can lead to a more robust increase in histamine release compared to a neutral antagonist.

Q3: What are the common vehicles used for dissolving and administering this compound?

This compound is often supplied as a dihydrochloride salt, which has improved solubility in aqueous solutions.[4] For intraperitoneal (i.p.) injections in rodents, this compound can be dissolved in sterile saline (0.9% NaCl). Some studies may use a small percentage of a solubilizing agent like DMSO, which is then diluted in saline.[5] It is crucial to always run a vehicle control group in your experiments to account for any behavioral effects of the vehicle itself.

Q4: What is the typical dose range for this compound in rodent behavioral studies?

The effective dose of this compound in rodent behavioral studies typically ranges from 5 mg/kg to 10 mg/kg, administered intraperitoneally.[1][3] A dose of 10 mg/kg i.p. has been shown to result in maximal H3 receptor occupancy in rats.[1] However, the optimal dose can vary depending on the specific behavioral paradigm and the research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Troubleshooting Guide

Problem 1: I am observing unexpected anxiogenic-like effects in the elevated zero maze (EZM) after administering this compound.

  • Possible Cause: Increased histamine release due to H3 receptor blockade can lead to the activation of other histamine receptors, such as H1 and H2 receptors, which may mediate anxiety-like behaviors.[3]

  • Troubleshooting Steps:

    • Dose-Response Evaluation: You may be using a dose that is too high. Conduct a dose-response study to see if a lower dose can achieve the desired pro-cognitive or antidepressant-like effects without inducing anxiety.

    • Co-administration with other Antagonists: To confirm the involvement of other histamine receptors, you can co-administer this compound with selective H1 or H2 receptor antagonists. One study showed that the anxiety-like effects of this compound were predominantly mediated by H2 receptors.[3]

    • Behavioral Paradigm Selection: The EZM is highly sensitive to anxiogenic effects.[6][7] Consider using an alternative anxiety paradigm, or ensure that all experimental conditions (e.g., lighting, handling) are optimized to minimize baseline anxiety levels. Repeated testing in the EZM can also increase anxiety-like behavior.[8]

Problem 2: My results are inconsistent across different cohorts of animals in a cognitive task.

  • Possible Cause: The effects of H3 receptor antagonists can be influenced by the animal's baseline cognitive performance and the specific cognitive domain being tested. Inconsistent results with H3 antagonists have been reported in the literature.[9]

  • Troubleshooting Steps:

    • Baseline Screening: Before starting the experiment, screen your animals for their baseline performance in the cognitive task. This will allow you to balance your experimental groups and identify any outliers.

    • Task Difficulty: The efficacy of cognitive enhancers can be more readily observed when there is a cognitive deficit. Ensure your task is sufficiently challenging to reveal a performance deficit in your control or disease-model group. For example, using an amnesic agent like scopolamine can create a more consistent cognitive impairment to test the reversal effects of this compound.[1]

    • Control for Locomotor Activity: this compound can increase locomotor activity, which may confound the interpretation of cognitive tasks that rely on motor performance.[3] Always measure and report locomotor activity to ensure that the observed effects on cognition are not simply due to changes in motor output.

Problem 3: I am not observing the expected antidepressant-like effects in the tail suspension test.

  • Possible Cause: The antidepressant-like effects of this compound may be model-dependent. For example, its efficacy has been demonstrated in a lipopolysaccharide (LPS)-induced model of depression, suggesting a role in mitigating inflammation-induced depressive-like behaviors.[2]

  • Troubleshooting Steps:

    • Model Selection: If you are using a standard model of depression and not observing an effect, consider using an inflammation-based model, such as the LPS-induced depression model, where this compound has shown efficacy.

    • Timing of Administration: The timing of drug administration relative to the behavioral test is critical. Ensure that you are administering this compound at a time point that allows for sufficient brain exposure and target engagement before the test.

    • Consider Off-Target Effects: While this compound is selective for the H3 receptor, it's always important to consider potential off-target effects that could influence behavioral outcomes.

Problem 4: The animals are showing signs of hyperactivity, which is interfering with the behavioral assay.

  • Possible Cause: As an H3 receptor antagonist, this compound increases the release of histamine and other wake-promoting neurotransmitters, which can lead to increased locomotor activity.[3]

  • Troubleshooting Steps:

    • Dose Adjustment: A lower dose may be sufficient to achieve the desired therapeutic effect without causing excessive hyperactivity.

    • Habituation: Ensure that animals are properly habituated to the testing environment to reduce novelty-induced hyperactivity.

    • Data Analysis: When analyzing data from behavioral tasks, it may be necessary to statistically control for differences in locomotor activity between treatment groups.

Data Summary

This compound Efficacy in Preclinical Models
Behavioral Model Species Dose (Route) Key Findings Reference
Delayed Non-Matching to Position (DNMTP)Rat10 mg/kg (i.p.)Reversed scopolamine-induced cognitive deficits.[1]
Reversal Learning TaskRat10 mg/kg (i.p.)Increased percentage of correct responding with repeated administration.[1]
Imetit-induced Water LickingRat10 mg/kg (i.p.)Reversed the effects of the H3 agonist imetit.[1]
Methamphetamine-induced HyperlocomotionMouse5 and 10 mg/kg (i.p.)Reduced hyperlocomotion induced by methamphetamine.[3]
Lipopolysaccharide (LPS)-induced DepressionMouseNot specifiedImproved depression-like behavior in the tail suspension test.[2]
Elevated Zero MazeMouseNot specifiedIncreased anxiety-like behaviors.[3]
Pharmacokinetic Parameters of this compound
Parameter Species Dose (Route) Value Reference
Receptor OccupancyRat10 mg/kg (i.p.)Maximal H3 receptor occupancy[1]
Brain ExposureRat10 mg/kg (i.p.)Significant plasma and brain exposure[1]

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Cognitive Deficit in the DNMTP Task

Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine in the delayed non-matching to position (DNMTP) task in rats.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Sterile saline (0.9% NaCl)

  • DNMTP apparatus

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Habituation and Training: Habituate rats to the DNMTP apparatus and train them on the task until they reach a stable baseline performance of at least 80% correct responses.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume).

    • Dissolve scopolamine hydrobromide in sterile saline (e.g., 0.06 mg/mL for a 0.06 mg/kg dose in a 1 mL/kg injection volume).

  • Drug Administration:

    • Administer this compound (10 mg/kg, i.p.) or vehicle (saline) 60 minutes before the start of the behavioral session.

    • Administer scopolamine (0.06 mg/kg, i.p.) or vehicle (saline) 30 minutes before the start of the behavioral session.

  • Behavioral Testing: Conduct the DNMTP task session. Record the percentage of correct responses.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups.

Protocol 2: Assessment of Antidepressant-like Effects in the LPS-Induced Depression Model

Objective: To evaluate the effect of this compound on depression-like behavior induced by lipopolysaccharide (LPS) in mice using the tail suspension test.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

  • Tail suspension test apparatus

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug and LPS Preparation:

    • Dissolve this compound in sterile saline.

    • Dissolve LPS in sterile pyrogen-free saline.

  • LPS and Drug Administration:

    • Administer LPS (e.g., 0.83 mg/kg, i.p.) to induce a depressive-like state. The timing of this compound administration relative to the LPS challenge should be optimized based on the study design (e.g., pre-treatment or post-treatment).

    • Administer this compound or vehicle at the appropriate time point.

  • Behavioral Testing: 24 hours after LPS administration, conduct the tail suspension test. Suspend each mouse by its tail for 6 minutes and record the total duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups using statistical tests such as a t-test or ANOVA.

Visualizations

G cluster_0 Presynaptic Histaminergic Neuron cluster_1 Presynaptic Non-Histaminergic Neuron (e.g., Cholinergic, Noradrenergic) JNJ10181457 This compound H3R_auto Histamine H3 Autoreceptor JNJ10181457->H3R_auto Blocks H3R_hetero Histamine H3 Heteroreceptor JNJ10181457->H3R_hetero Blocks Histamine_release Increased Histamine Release H3R_auto->Histamine_release Inhibits (constitutively) Behavioral_outcomes Pro-cognitive & Antidepressant-like Effects Histamine_release->Behavioral_outcomes NT_release Increased ACh/NE Release H3R_hetero->NT_release Inhibits NT_release->Behavioral_outcomes JNJ10181457_node This compound Administration

Caption: Mechanism of action of this compound.

G start Start acclimation Acclimate Animals (1 week) start->acclimation drug_prep Prepare this compound, Scopolamine, & Vehicle acclimation->drug_prep admin_jnj Administer this compound or Vehicle (i.p.) drug_prep->admin_jnj wait1 Wait 30 min admin_jnj->wait1 admin_scop Administer Scopolamine or Vehicle (i.p.) wait1->admin_scop wait2 Wait 30 min admin_scop->wait2 behavioral_test Conduct Behavioral Assay (e.g., DNMTP) wait2->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cognitive study.

G cluster_pathway Histamine H3 Receptor Signaling cluster_downstream Downstream Effects of Blockade H3R H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates Increased_Histamine Increased Histamine Release Increased_ACh_NE Increased ACh/NE Release AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP_restored Restoration of cAMP levels JNJ10181457 This compound JNJ10181457->H3R Blocks

Caption: H3 receptor signaling pathway and this compound.

References

JNJ-10181457 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving JNJ-10181457.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent non-imidazole histamine H3 receptor (H3R) inverse agonist.[1][2] Its primary mechanism of action is to block the H3 autoreceptor on histaminergic neurons, which leads to an increase in the synthesis and release of histamine in the brain.[3] As a heteroreceptor antagonist, it also enhances the release of other neurotransmitters, notably acetylcholine.[2][4]

Q2: What are the key research applications of this compound?

A2: this compound is primarily used in preclinical research to investigate its potential therapeutic effects in cognitive disorders and neuroinflammatory conditions.[5][6] Key applications include studying its ability to:

  • Reverse cognitive deficits in models of learning and memory impairment.[4]

  • Modulate microglial function, including chemotaxis, phagocytosis, and cytokine production.[5]

  • Ameliorate depression-like behaviors in animal models.[5]

Q3: In what formulation is this compound typically used for in vivo studies?

A3: For in vivo studies in rats, this compound has been formulated in 20% hydroxypropyl-β-cyclodextrin in water for intraperitoneal (i.p.) injection.

Q4: What is a typical effective dose of this compound in rodent models?

A4: A frequently cited effective dose in rats is 10 mg/kg administered intraperitoneally (i.p.).[4] This dose has been shown to achieve significant brain exposure and maximal H3 receptor occupancy.[4] In mice, doses of 5 and 10 mg/kg have been used to study its effects on hyperlocomotion.

Dose-Response Data

Quantitative dose-response data for this compound is not extensively available in publicly accessible literature. The following table summarizes the reported effects at specific doses. Researchers are advised to perform their own dose-response studies to determine the optimal concentration for their specific experimental setup.

Experimental Model Species Dose Route of Administration Observed Effect Reference
Imetit-induced Water LickingRat10 mg/kgi.p.Reversal of imetit-induced effects[4]
Scopolamine-induced Cognitive Deficit (DNMTP task)Rat10 mg/kgi.p.Significant reversal of scopolamine-induced deficits in correct responding[4]
In Vivo Microdialysis (Acetylcholine release)Rat10 mg/kgi.p.Normalization of acetylcholine neurotransmission[4]
Methamphetamine-induced HyperlocomotionMouse5 and 10 mg/kgi.p.Significant reduction of hyperlocomotion
ATP-induced Microglial Migration (Chemotaxis)Mouse (hippocampal slices)Not specifiedBath applicationSignificant suppression of microglial migration[1]
NMDA-induced Neuronal Death (Microglial Phagocytosis)Mouse (hippocampal slices)Not specifiedBath applicationInhibition of microglial engulfment of dead neurons[1]
LPS-induced Pro-inflammatory Cytokine UpregulationMouseNot specifiedi.p.Reduction in the upregulation of microglial pro-inflammatory cytokines[1]

Experimental Protocols & Troubleshooting

In Vivo Microdialysis for Acetylcholine Measurement in Rats

Objective: To measure extracellular acetylcholine levels in the brain following administration of this compound.

Detailed Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

  • Probe Implantation: A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).

  • Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.

  • Post-treatment Collection: Dialysate collection continues for a specified period post-administration (e.g., 3-4 hours).

  • Sample Analysis: Acetylcholine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Troubleshooting Guide:

Issue Possible Cause Solution
No detectable acetylcholine in baseline samples Probe not in the correct brain region; HPLC-ED system not sensitive enough.Verify probe placement histologically post-experiment; Optimize HPLC-ED parameters.
High variability in baseline acetylcholine levels Animal stress; Inconsistent perfusion rate.Allow for a longer habituation period before baseline collection; Ensure the microdialysis pump is functioning correctly.
No change in acetylcholine levels after this compound administration Incorrect drug dosage or formulation; Poor drug penetration into the brain.Verify the concentration and stability of the dosing solution; Confirm brain exposure through pharmacokinetic analysis if possible.
Microglial Chemotaxis Assay (Ex Vivo Slice Culture)

Objective: To assess the effect of this compound on microglial migration in response to a chemoattractant.

Detailed Methodology:

  • Slice Preparation: Brains are extracted from young mice and acute hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

  • Slice Culture: Slices are maintained in an interface-style chamber with continuous perfusion of aCSF.

  • Drug Incubation: Slices are pre-incubated with this compound at the desired concentration or vehicle for a specified duration (e.g., 30-60 minutes).

  • Chemoattractant Application: A micropipette containing a chemoattractant such as adenosine triphosphate (ATP) is placed in the slice to create a chemical gradient.

  • Live Imaging: Microglial migration towards the chemoattractant source is monitored using time-lapse confocal or two-photon microscopy. Microglia can be visualized using fluorescent dyes or in transgenic reporter mice.

  • Data Analysis: The number of microglia migrating towards the pipette tip and their migration velocity are quantified.

Troubleshooting Guide:

Issue Possible Cause Solution
No microglial migration towards the chemoattractant Health of the brain slices is poor; Chemoattractant concentration is too low.Ensure proper slice preparation and culture conditions; Use a higher concentration of the chemoattractant.
High background microglial motility Slices are activated due to damage during preparation.Handle slices gently and allow for a stabilization period before starting the experiment.
Difficulty visualizing microglia Inadequate labeling.Optimize the concentration and incubation time of the fluorescent dye; Use transgenic mice with fluorescently labeled microglia if available.

Signaling Pathways and Workflows

JNJ_10181457_Signaling_Pathway This compound Mechanism of Action JNJ This compound H3R Histamine H3 Receptor (Autoreceptor) JNJ->H3R Inverse Agonist Heteroreceptor Histamine H3 Receptor (Heteroreceptor) JNJ->Heteroreceptor Antagonist Microglia Microglia JNJ->Microglia Modulates Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibits Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release Cognition Improved Cognition Histamine_Release->Cognition Modulates Cholinergic_Neuron Cholinergic Neuron Heteroreceptor->Cholinergic_Neuron Inhibits ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release ACh_Release->Cognition Microglia_Activation Inhibition of Microglial Activation (Chemotaxis, Phagocytosis) Microglia->Microglia_Activation Neuroinflammation Reduced Neuroinflammation Microglia_Activation->Neuroinflammation

Caption: Mechanism of action of this compound on neuronal and microglial cells.

experimental_workflow General Experimental Workflow for In Vivo Studies animal_model Select Animal Model (e.g., Rat, Mouse) surgery Surgical Preparation (e.g., Cannula Implantation) animal_model->surgery recovery Post-operative Recovery surgery->recovery habituation Habituation to Experimental Setup recovery->habituation baseline Baseline Measurement (e.g., Microdialysis, Behavior) habituation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_treatment Post-treatment Measurement drug_admin->post_treatment data_analysis Data Analysis post_treatment->data_analysis

References

Impact of JNJ-10181457 on locomotor activity

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-10181457 Technical Support Center

Disclaimer: The following information is provided for illustrative purposes only. This compound is a hypothetical compound, and the data, protocols, and troubleshooting guides are based on established principles of pharmacology and preclinical research for compounds with a similar theoretical mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected effect of this compound on locomotor activity?

A1: this compound is a selective dopamine D2 receptor (D2R) partial agonist. In preclinical rodent models, it is expected to produce a dose-dependent increase in spontaneous locomotor activity. At lower to mid-range therapeutic doses, this manifests as increased ambulation, while higher doses may lead to focused stereotyped behaviors.

Q2: What is the proposed mechanism of action for this compound's effect on locomotion?

A2: this compound acts as a partial agonist at the D2 receptor. By binding to and partially activating postsynaptic D2Rs in the mesolimbic pathway (e.g., in the nucleus accumbens), it is thought to modulate dopaminergic neurotransmission, leading to an increase in motor output. The partial agonism suggests it may have a ceiling effect compared to full D2R agonists.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds (Endogenous) JNJ This compound JNJ->D2R Binds & Partially Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Increased Locomotor Activity Increased Locomotor Activity cAMP->Increased Locomotor Activity ATP ATP ATP->AC

Caption: Proposed signaling pathway for this compound.

Q3: What are the recommended dose ranges and expected outcomes for locomotor studies in mice?

A3: For acute locomotor activity studies in C57BL/6 mice, doses ranging from 0.1 mg/kg to 10 mg/kg (administered via intraperitoneal injection) are recommended. The expected effects are summarized in the table below.

Table 1: Dose-Response Effect of this compound on Locomotor Activity

Dose (mg/kg, IP) Vehicle Control 0.1 mg/kg 1.0 mg/kg 3.0 mg/kg 10.0 mg/kg
Total Distance (m) / 60 min 150 ± 25 210 ± 30 450 ± 55 620 ± 70 550 ± 80*
Vertical Activity (rears) 80 ± 15 110 ± 20 250 ± 40 310 ± 45 180 ± 35*
Observed Behavior Normal exploration Mild hyperlocomotion Significant hyperlocomotion Robust hyperlocomotion Onset of stereotypy

*Note: A slight decrease at the highest dose may indicate the beginning of a biphasic response curve, where focused stereotyped behaviors (e.g., gnawing, circling) begin to compete with and reduce ambulatory activity.

Q4: What is the typical time to peak effect and duration of action for this compound?

A4: Following intraperitoneal (IP) administration in mice, the onset of action is typically observed within 10-15 minutes. Peak locomotor effects are generally seen between 30 and 60 minutes post-injection. The primary effects on locomotion subside within 90-120 minutes.

Table 2: Pharmacokinetic Profile of this compound (1.0 mg/kg, IP in Mice)

Time Point (minutes) Plasma Concentration (ng/mL)
5 50 ± 8
15 180 ± 25
30 (Tmax) 250 ± 35 (Cmax)
60 150 ± 20
120 45 ± 10

| 240 | < 5 |

Troubleshooting Guides

Problem 1: I am not observing a significant increase in locomotor activity after administering this compound.

G start No Locomotor Effect Observed q1 Was drug formulation prepared correctly (concentration, vehicle, solubility)? start->q1 a1_yes Check Administration q1->a1_yes Yes a1_no Remake formulation. Ensure proper solubilization. q1->a1_no No q2 Was the administration route (IP) and volume correct? a1_yes->q2 a2_yes Check Equipment q2->a2_yes Yes a2_no Refine injection technique. Verify dose calculations. q2->a2_no No q3 Are locomotor activity chambers calibrated and functioning? a2_yes->q3 a3_yes Review Animal Factors q3->a3_yes Yes a3_no Run diagnostic & calibration routines on equipment. q3->a3_no No q4 Were animals properly acclimated and naive to the test? a3_yes->q4 a4_no Revise acclimatization protocol. Ensure animals are not pre-exposed. q4->a4_no No a4_yes Consider biological variability. Increase sample size (N). q4->a4_yes Yes

Caption: Troubleshooting logic for lack of locomotor effect.

  • Possible Cause 1: Dosing or Formulation Issue: Verify that the compound was fully dissolved in the recommended vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline). Recalculate all dilutions to ensure the final concentration is correct for the intended mg/kg dose based on animal weights.

  • Possible Cause 2: Administration Failure: For intraperitoneal (IP) injections, ensure the injection was not subcutaneous (felt as a small bubble under the skin) or an accidental intra-organ injection. Proper technique is critical.

  • Possible Cause 3: Animal Habituation: If the animals have been repeatedly exposed to the testing chambers, their baseline exploratory drive may be significantly reduced, masking the drug's effect. Ensure animals are naive to the chambers or have had a sufficient washout period.

  • Possible Cause 4: Equipment Malfunction: Run calibration and diagnostic tests on the open-field chambers. Ensure all photobeams are clean and registering correctly.

Problem 2: I am seeing very high variability in my data between animals in the same group.

  • Possible Cause 1: Inconsistent Handling: Stress from inconsistent or rough handling can significantly impact locomotor activity. Ensure all animals are handled by the same person using a standardized and gentle technique.

  • Possible Cause 2: Environmental Factors: Differences in lighting, noise, or temperature between testing chambers or testing days can introduce variability. Standardize the testing environment completely.

  • Possible Cause 3: Acclimatization Period: An insufficient acclimatization period in the testing room before the trial begins can lead to inconsistent stress and anxiety levels. A minimum of 60 minutes is recommended.

  • Possible Cause 4: Circadian Rhythm: Time of day is a critical factor in locomotor activity. All testing should be conducted at the same point in the animals' light/dark cycle to minimize variability.

Experimental Protocols

Protocol 1: Open-Field Locomotor Activity Assay

This protocol outlines the steps for assessing the effect of this compound on spontaneous locomotor activity in mice.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Acclimatize Mice to Room (>= 60 min) p2 Prepare Drug Formulations (Vehicle, this compound doses) p1->p2 p3 Weigh Animals & Calculate Individual Injection Volumes p2->p3 e1 Administer Injection (IP) p3->e1 e2 Immediately Place Animal in Center of Open-Field Arena e1->e2 e3 Begin Data Recording (60-minute session) e2->e3 a1 Extract Locomotor Data (e.g., Total Distance, Rears) e3->a1 a2 Group Data by Treatment a1->a2 a3 Perform Statistical Analysis (e.g., ANOVA with post-hoc tests) a2->a3 a4 Generate Graphs & Tables a3->a4

Validation & Comparative

JNJ-10181457 and Thioperamide: A Comparative Analysis in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding two prominent histamine H3 receptor antagonists, JNJ-10181457 and thioperamide, reveals their comparable efficacy in reversing cognitive deficits in various preclinical models. Both compounds, by blocking the inhibitory presynaptic H3 autoreceptors, enhance the release of key neurotransmitters like acetylcholine and histamine, which are crucial for learning and memory processes.

This guide provides a comprehensive comparison of this compound and thioperamide, focusing on their performance in established cognitive models, detailing the experimental protocols used to evaluate their efficacy, and illustrating their underlying mechanism of action.

Quantitative Performance in Cognitive Models

A direct comparison of this compound and thioperamide in the imetit-induced water licking model in rats demonstrated their similar efficacy.[1] Both compounds, at a dose of 10 mg/kg (i.p.), reversed the effects of the H3 receptor agonist imetit.[1] While direct head-to-head studies in other cognitive paradigms are limited, both drugs have been extensively evaluated in the scopolamine-induced cognitive deficit model, a widely used paradigm to screen for procognitive drugs.

Cognitive ModelSpeciesCompoundDose (mg/kg, i.p.)Key Findings
Imetit-Induced Water Licking RatThis compound10Reversed imetit-induced water licking, similar to thioperamide.[1]
Thioperamide10Reversed imetit-induced water licking, similar to this compound.[1]
Delayed Non-Matching to Position (DNMTP) Task (Scopolamine-Induced Deficit) RatThis compound10Significantly reversed the scopolamine-induced decrease in correct responding.[1]
Passive Avoidance Task (Scopolamine-Induced Deficit) MouseThioperamide20Slightly ameliorated the scopolamine-induced learning deficit.[2]
Elevated Plus-Maze Test (Scopolamine-Induced Deficit) MouseThioperamideN/ASlightly improved the learning deficit induced by scopolamine.[3]
Reversal Learning Task RatThis compound10Significantly increased the percentage of correct responding after repeated administration.[1]

Neurochemical Effects: Enhancing Acetylcholine Release

Both this compound and thioperamide exert their pro-cognitive effects by modulating neurotransmitter release, most notably acetylcholine, in brain regions critical for cognitive function.

MeasurementBrain RegionCompoundDose (mg/kg, i.p.)Effect on Acetylcholine Release
Microdialysis CortexThis compound10Associated with normalization of acetylcholine neurotransmission in the cortex of rats with scopolamine-induced deficits.[1]
Biochemical Analysis Various Brain RegionsThioperamide20 (in combination with zolantidine)Significantly increased choline content.[2]
In vitro slice preparation Entorhinal CortexThioperamide0.001-1 µMEnhanced potassium-stimulated acetylcholine release.[4]

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound and thioperamide are antagonists of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, these compounds increase the release of histamine and acetylcholine, leading to enhanced neuronal activity in brain circuits involved in cognition.

H3_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine Histamine Histamine_Vesicle->Histamine Release H3_Receptor H3 Autoreceptor H3_Receptor->Histamine_Vesicle Inhibition JNJ_Thio This compound / Thioperamide JNJ_Thio->H3_Receptor Antagonism H1_H2_Receptors Postsynaptic H1/H2 Receptors Histamine->H1_H2_Receptors Activation Cognitive_Effects Enhanced Neuronal Activity & Pro-cognitive Effects H1_H2_Receptors->Cognitive_Effects

Mechanism of H3 Receptor Antagonists.

Experimental Protocols

Imetit-Induced Water Licking Model

This model assesses the in vivo activity of H3 receptor antagonists. The H3 receptor agonist imetit is administered to rats, which suppresses their water licking behavior. The ability of a test compound to reverse this suppression is indicative of its H3 receptor antagonist activity.[1]

Imetit_Water_Licking_Workflow Start Water-deprived rats Imetit_Admin Administer Imetit (H3 Agonist) Start->Imetit_Admin Licking_Suppression Suppression of water licking Imetit_Admin->Licking_Suppression Compound_Admin Administer This compound or Thioperamide Licking_Suppression->Compound_Admin Measure_Licking Measure water licking behavior Compound_Admin->Measure_Licking Outcome Reversal of licking suppression indicates H3 antagonist activity Measure_Licking->Outcome

Imetit-Induced Water Licking Workflow.
Scopolamine-Induced Cognitive Deficit Models

Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits in rodents, mimicking aspects of cognitive impairment seen in neurodegenerative disorders. The ability of a test compound to ameliorate these deficits is a measure of its pro-cognitive potential.

  • Delayed Non-Matching to Position (DNMTP) Task: This task assesses spatial working memory. A rat is presented with a sample lever, which it must press. After a delay, both the sample lever and a novel lever are presented, and the rat must press the novel lever to receive a reward. Scopolamine impairs performance on this task, and effective cognitive enhancers can reverse this impairment.[1]

  • Passive Avoidance Task: This task evaluates learning and memory. A mouse is placed in a brightly lit compartment connected to a dark compartment. When the mouse enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment is measured 24 hours later. Scopolamine reduces this latency, and a pro-cognitive drug would be expected to increase it.[2]

Scopolamine_Model_Workflow Start Rodent Subjects Scopolamine_Admin Administer Scopolamine (to induce cognitive deficit) Start->Scopolamine_Admin Compound_Admin Administer This compound or Thioperamide Scopolamine_Admin->Compound_Admin Cognitive_Task Perform Cognitive Task (e.g., DNMTP, Passive Avoidance) Measure_Performance Measure performance on cognitive task Cognitive_Task->Measure_Performance Compound_Admin->Cognitive_Task Outcome Improved performance indicates pro-cognitive effect Measure_Performance->Outcome

General Workflow for Scopolamine-Induced Deficit Models.
In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe is implanted in the brain region of interest (e.g., the cortex), and samples of the extracellular fluid are collected and analyzed to determine the concentrations of neurotransmitters like acetylcholine. This method provides direct evidence of a drug's effect on neurotransmitter release.

References

A Comparative Guide to JNJ-10181457 and Other Non-Imidazole H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the non-imidazole histamine H3 receptor antagonist JNJ-10181457 with other prominent compounds in its class. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of H3 receptor modulation for various central nervous system disorders.

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[1] Antagonists of the H3 receptor block this inhibitory action, leading to increased neurotransmitter release, which is a promising strategy for treating cognitive and sleep-wake disorders.[1][2] Non-imidazole antagonists were developed to overcome the limitations of early imidazole-based compounds, such as poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes.[1]

This guide will focus on a comparative analysis of this compound against other notable non-imidazole H3 antagonists, including ABT-239, A-431404, Pitolisant, Ciproxifan, and DL77, based on their pharmacological profiles and preclinical efficacy.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators, focusing on binding affinities and reported in vivo effects.

Table 1: Comparative Binding Affinities of Non-Imidazole H3 Antagonists

CompoundSpeciespKi / KiReference
This compound RatpKi = 8.15[3]
HumanpKi = 8.93[3]
ABT-239 RatpKi = 8.9[4][5]
HumanpKi = 9.4 - 9.5[5][6]
A-431404 RatKi = 0.27 nM[6]
HumanKi = 1.0 nM[6]
Pitolisant HumanKi = 0.16 nM[7][8]
Ciproxifan RatKi = 0.5 - 1.9 nM[9]
DL77 Not SpecifiedpKi = 8.08[10]

Table 2: Summary of Preclinical In Vivo Effects

CompoundAnimal ModelKey FindingsReference
This compound RatReverses scopolamine-induced deficits in the delayed non-matching to position (DNMTP) task; improves reversal learning.[11]
RatNormalizes acetylcholine neurotransmission in the cortex.[11]
MouseInhibits ethanol-induced conditioned place preference.[12]
MouseRegulates microglial functions and improves depression-like behaviors.[13]
ABT-239 RatAttenuates ketamine-induced deficits in spontaneous alternation.[14]
RatEnhances acetylcholine and dopamine release in the frontal cortex.[4]
A-431404 RatAttenuates ketamine-induced deficits in spontaneous alternation.[14]
Pitolisant RatShows protective effects against MES-induced convulsions.[15]
Ciproxifan RatAmeliorates spatial memory deficits.[16]
MouseAlleviates hyperactivity and cognitive deficits in a mouse model of Alzheimer's disease.[16]
DL77 MouseReduces voluntary alcohol intake and ethanol-induced conditioned place preference.[10]
RatShows anticonvulsant activity in the MES-induced seizure model.[17]

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to the histamine H3 receptor.

  • Membrane Preparation: Cell membranes are prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[18] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[18]

  • Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) at a fixed concentration, and the test compound at various concentrations.[18][19]

  • Incubation: The plate is incubated for a set period (e.g., 60-120 minutes) at a controlled temperature to allow the binding to reach equilibrium.[18]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat using a cell harvester.[18]

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Delayed Non-Matching to Position (DNMTP) Task

The DNMTP task is a widely used behavioral paradigm to assess working memory in rodents.

  • Apparatus: The task is typically conducted in an operant chamber equipped with levers, a food dispenser, and a house light.[20][21]

  • Habituation and Training: Rats are first habituated to the chamber and trained to press levers for a food reward.

  • Task Procedure:

    • Sample Phase: A trial begins with the illumination of the house light and the presentation of a single lever (either left or right). The rat must press the lever, after which the lever is retracted, and a delay period begins.[20]

    • Delay Phase: The rat is required to wait for a variable delay period (e.g., 1 to 60 seconds).[20]

    • Choice Phase: After the delay, both the left and right levers are presented. The rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a food reward.[20]

  • Data Collection: The primary measure is the percentage of correct responses at different delay intervals. Other measures may include the number of trials completed and response latencies.[20]

Mandatory Visualization

Histamine H3 Receptor Signaling Pathway

H3_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Mechanism of H3 Antagonists cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds Gi Gi/o Protein H3R->Gi Activates H3R_blocked H3 Receptor (Blocked) AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release Histamine Release Ca_channel->Neurotransmitter_Release Mediates Neurotransmitter_Vesicle Histamine Vesicle Neurotransmitter_Vesicle->Neurotransmitter_Release Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptor Activates H3_Antagonist Non-imidazole H3 Antagonist (e.g., this compound) H3_Antagonist->H3R_blocked Blocks H3R_blocked->Gi Prevents Activation Postsynaptic_Effect Increased Neurotransmission Postsynaptic_Receptor->Postsynaptic_Effect

Caption: Simplified signaling pathway of the histamine H3 receptor and the mechanism of action of H3 antagonists.

Experimental Workflow for the Delayed Non-Matching to Position (DNMTP) Task

DNMTP_Workflow Delayed Non-Matching to Position (DNMTP) Task Workflow start Start Trial sample_phase Sample Phase: Present one lever (left or right) start->sample_phase lever_press_sample Rat presses the lever sample_phase->lever_press_sample delay_phase Delay Period (variable duration) lever_press_sample->delay_phase choice_phase Choice Phase: Present both levers delay_phase->choice_phase correct_choice Correct Choice: Rat presses the non-matching lever choice_phase->correct_choice Non-matching incorrect_choice Incorrect Choice: Rat presses the matching lever choice_phase->incorrect_choice Matching reward Food Reward correct_choice->reward no_reward No Reward incorrect_choice->no_reward end End Trial reward->end no_reward->end

Caption: A flowchart illustrating the key stages of the Delayed Non-Matching to Position (DNMTP) task.

References

Unraveling the Efficacy of JNJ-10181457: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-10181457, a selective, non-imidazole histamine H3 receptor antagonist and inverse agonist, has emerged as a promising therapeutic candidate for cognitive and mood disorders. This guide provides a comprehensive cross-study comparison of its efficacy, presenting quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for this compound in various preclinical models, comparing its performance against other relevant compounds where data is available.

Table 1: Efficacy in Models of Cognition

Model Species This compound Dose Effect Comparator(s) Comparator Effect Reference
Delayed Non-Matching to Position (DNMTP) Task (Scopolamine-induced deficit)Rat10 mg/kg, i.p.Significantly reversed scopolamine-induced decrease in correct responding.Donepezil (1 mg/kg, i.p.)Significantly reversed scopolamine-induced deficit.[1]
Reversal Learning TaskRat10 mg/kg, i.p. (repeated administration)Significantly increased percentage of correct responding.Not specifiedNot applicable[1]
Imetit-induced Water LickingRat10 mg/kg, i.p.Reversed imetit-induced water licking.Thioperamide (10 mg/kg, i.p.)Similar reversal of imetit-induced water licking.[1]

Table 2: Efficacy in Models of Depression

Model Species This compound Dose Effect Comparator(s) Comparator Effect Reference
Lipopolysaccharide (LPS)-induced Depression-like Behavior (Tail-Suspension Test)MouseNot specifiedImproved depression-like behavior.Not specifiedNot applicable[2]

Table 3: Neurochemical Effects

Assay Species This compound Dose Effect Comparator(s) Comparator Effect Reference
Microdialysis (Acetylcholine in Cortex)Rat10 mg/kg, i.p.Normalized acetylcholine neurotransmission.Not specifiedNot applicable[1]
Microdialysis (Monoamines in Brain)MouseNot specifiedExclusively increased N(τ)-methylhistamine (histamine metabolite).Not specifiedNot applicable[3]

Mechanism of Action & Signaling Pathway

This compound acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor (H3R).[1][2] The H3R is an autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine.[1] By blocking the inhibitory effect of the H3R, this compound increases the release of histamine and acetylcholine in key brain regions associated with cognition and arousal.[1][3] Furthermore, this compound has been shown to regulate microglial function, reducing the production of pro-inflammatory cytokines, which may contribute to its antidepressant-like effects.[2]

JNJ_10181457_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_microglia Microglia JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes/ Inverse Agonizes Microglial_H3R Microglial H3 Receptor JNJ->Microglial_H3R Antagonizes/ Inverse Agonizes Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Postsynaptic_Receptor Postsynaptic Receptors (e.g., Acetylcholine) Histamine_Release->Postsynaptic_Receptor Activates Neuronal_Activity Increased Neuronal Activity (Cognition, Wakefulness) Postsynaptic_Receptor->Neuronal_Activity Proinflammatory_Cytokines Pro-inflammatory Cytokine Production Microglial_H3R->Proinflammatory_Cytokines Inhibits

Caption: this compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Delayed Non-Matching to Position (DNMTP) Task

This task assesses working memory in rodents. The general protocol involves:

  • Habituation and Training: Rats are first habituated to the operant chamber. They are then trained to press a lever for a food reward. Subsequently, they learn the non-matching to position rule, where they must press the lever that was not previously presented to receive a reward.

  • Drug Administration: Prior to the testing phase, animals are administered the test compound (e.g., this compound), a cognitive impairing agent (e.g., scopolamine), or a vehicle control.

  • Testing: The percentage of correct responses is recorded. A correct response is defined as pressing the lever in the position that was not presented in the sample phase.

  • Data Analysis: The percentage of correct responses is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Microdialysis

This technique is used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., cortex).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Drug Administration: The test compound is administered, and dialysate collection continues to monitor changes in neurotransmitter levels.

  • Analysis: The concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate is determined using analytical techniques such as high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical Analysis cluster_data Data Analysis Animal_Model Select Animal Model (Rat or Mouse) Habituation Habituation to Experimental Conditions Animal_Model->Habituation Surgery Surgical Procedures (e.g., Probe Implantation for Microdialysis) Habituation->Surgery Drug_Prep Prepare this compound, Comparators, and Vehicle Administration Administer Compounds (e.g., i.p., s.c.) Drug_Prep->Administration DNMTP Delayed Non-Matching to Position Task Administration->DNMTP TST Tail-Suspension Test Administration->TST Microdialysis Microdialysis Sample Collection Administration->Microdialysis Data_Collection Record Behavioral Scores and Neurochemical Data DNMTP->Data_Collection TST->Data_Collection HPLC HPLC Analysis of Neurotransmitters Microdialysis->HPLC HPLC->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: General Experimental Workflow

Concluding Remarks

The available preclinical data strongly support the potential of this compound as a therapeutic agent for disorders characterized by cognitive deficits and depressive-like behaviors. Its mechanism of action, centered on the modulation of histaminergic and cholinergic neurotransmission, provides a solid rationale for its observed efficacy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in human populations. This guide serves as a valuable resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this compound.

References

A Head-to-Head Comparison of JNJ-10181457 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the histamine H3 (H3) receptor antagonist JNJ-10181457 with other notable antagonists in its class. The objective is to offer a clear, side-by-side evaluation of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools and informing drug development strategies.

Introduction to H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Consequently, antagonists of the H3 receptor enhance the release of these neurotransmitters, leading to potential therapeutic benefits in a range of neurological and psychiatric disorders, such as cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).

This compound is a selective, non-imidazole H3 receptor antagonist that has demonstrated efficacy in preclinical models of cognition. This guide will compare its pharmacological profile with other key H3 antagonists, including pitolisant (the first H3 antagonist/inverse agonist approved for clinical use), thioperamide (a classic imidazole-based antagonist), and ciproxifan.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound in comparison to other H3 antagonists.

Table 1: In Vitro Receptor Binding Affinities (pKi)
CompoundHuman H3 Receptor (pKi)Rat H3 Receptor (pKi)Selectivity Profile
This compound 8.93[1]8.15[1]Selective for H3 receptor.
Pitolisant~8.19~8.0Selective for H3 over other histamine receptors.
Thioperamide~8.3~8.1Also shows affinity for the H4 receptor.
Ciproxifan~8.5~8.4Highly selective for the H3 receptor.

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Efficacy in Preclinical Models
CompoundModelSpeciesKey Findings
This compound Imetit-Induced Water LickingRatReversed imetit-induced effects, similar to thioperamide[2].
This compound Delayed Non-Matching to Position (DNMTP)RatReversed scopolamine-induced cognitive deficits[2].
This compound Methamphetamine-Induced HyperlocomotionMouseShowed inhibitory effects similar to pitolisant and conessine[3].
PitolisantMethamphetamine-Induced HyperlocomotionMouseReduced hyperlocomotion induced by methamphetamine[3].
ThioperamideImetit-Induced Water LickingRatReversed imetit-induced effects[2].

Experimental Protocols

Imetit-Induced Dipsogenia (Water Licking) in Rats

This in vivo model assesses the functional antagonism of H3 receptors.

Methodology:

  • Animals: Male Wistar rats are typically used. They are water-deprived for a period (e.g., 24 hours) before the experiment to ensure motivation for drinking.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the agonist challenge.

  • Agonist Challenge: The H3 receptor agonist imetit is administered (e.g., subcutaneously) to induce a dipsogenic response (increased water licking).

  • Data Collection: Immediately after imetit administration, rats are placed in a chamber equipped with a lickometer, and the number of licks is recorded over a defined period (e.g., 30 minutes).

  • Analysis: The ability of the antagonist to reverse the imetit-induced increase in water licking is quantified and compared to a vehicle-treated control group.

Delayed Non-Matching to Position (DNMTP) Task in Rats

This task is a measure of short-term spatial working memory.

Methodology:

  • Apparatus: A two-lever operant chamber is used.

  • Training: Rats are first trained to press a lever for a food reward.

  • Sample Phase: In each trial, one of the two levers is presented. The rat must press this "sample" lever.

  • Delay Phase: A delay period of varying duration is introduced where no levers are present.

  • Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

  • Drug Testing: To assess the pro-cognitive effects of H3 antagonists, a cognitive deficit is often induced using a compound like scopolamine. The ability of the test compound (e.g., this compound) to reverse this deficit is then measured by an improvement in the percentage of correct responses.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

H3_Signaling_Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, NE) Neurotransmitter_Vesicle->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Antagonist Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an H3 receptor antagonist in a behavioral model.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Group_Assignment Randomized Group Assignment Baseline_Behavior->Group_Assignment Vehicle_Group Vehicle Control Group Group_Assignment->Vehicle_Group Antagonist_Group H3 Antagonist Group (e.g., this compound) Group_Assignment->Antagonist_Group Drug_Administration Drug Administration Vehicle_Group->Drug_Administration Antagonist_Group->Drug_Administration Behavioral_Task Behavioral Task (e.g., DNMTP, Dipsogenia) Drug_Administration->Behavioral_Task Data_Collection Data Collection & Analysis Behavioral_Task->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: In Vivo H3 Antagonist Efficacy Testing Workflow.

Conclusion

This compound is a potent and selective H3 receptor antagonist with demonstrated in vivo efficacy in models of cognition. Its non-imidazole structure may offer advantages over older antagonists like thioperamide in terms of selectivity and potential for off-target effects. Head-to-head comparisons show its efficacy is comparable to that of other notable H3 antagonists, including pitolisant, in specific preclinical paradigms. The data presented in this guide provide a foundation for researchers to make informed decisions when selecting an H3 receptor antagonist for their studies. Further research is warranted to fully elucidate the comparative therapeutic potential of this compound in various CNS disorders.

References

JNJ-10181457 Demonstrates Efficacy in Reversing Scopolamine-Induced Amnesia, Outperforming Several Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of preclinical data reveals that JNJ-10181457, a selective histamine H(3) receptor antagonist, effectively reverses cognitive deficits in scopolamine-induced amnesia models. The compound shows a promising profile compared to other potential therapeutic agents such as Sobrerol and Curcumin analogs, offering a potential new avenue for researchers in the field of cognitive neuroscience and drug development.

Scopolamine, a muscarinic receptor antagonist, is widely used in preclinical research to induce transient amnesia, mimicking certain cognitive impairments observed in neurodegenerative disorders. The efficacy of potential cognitive enhancers is often evaluated by their ability to counteract these scopolamine-induced deficits.

A pivotal study demonstrated that this compound significantly reversed the impairment in working memory caused by scopolamine in a delayed non-matching to position (DNMTP) task in rats.[1] This effect was comparable to that of the well-established acetylcholinesterase inhibitor, donepezil.

Comparative Efficacy in Scopolamine-Induced Amnesia Models

To provide a clear comparison, the following tables summarize the performance of this compound and other compounds in various behavioral tasks designed to assess learning and memory.

Table 1: Efficacy of this compound and Donepezil in the Delayed Non-Matching to Position (DNMTP) Task in Rats

Treatment GroupDoseOutcome in Scopolamine-Induced Deficit
Scopolamine0.06 mg/kg, i.p.Significant decrease in percentage of correct responses
This compound + Scopolamine10 mg/kg, i.p.Significant reversal of scopolamine-induced deficit
Donepezil + Scopolamine1 mg/kg, i.p.Significant reversal of scopolamine-induced deficit

Source: Haring et al., Neuropharmacology, 2009[1]

Table 2: Efficacy of Sobrerol in Scopolamine-Induced Amnesia in Mice

Treatment GroupDoseBehavioral TestKey Findings
Scopolamine10 mg/kg/dayMorris Water Maze, Passive AvoidanceImpaired performance
Sobrerol (NRM-331) + Scopolamine40, 80, 100 mg/kg/dayMorris Water Maze, Passive AvoidanceImprovements in escape latency, swim distance, and platform crossings

Source: Kim, J., et al., International Journal of Molecular Sciences, 2025[2]

Table 3: Efficacy of Curcumin Analogs in Scopolamine-Induced Amnesia in Mice

Treatment GroupDoseBehavioral Test% Spontaneous Alternation (Mean ± SEM)
Normal Control-Y-Maze70.16 ± 4.58
Scopolamine Control1 mg/kg, i.p.Y-Maze37.66 ± 3.94
Curcumin Analog 1d + Scopolamine15 mg/kgY-Maze67.66 ± 2.84
Donepezil + Scopolamine2 mg/kgY-Maze68.50 ± 1.95

Source: Ullah, R., et al., Molecules, 2022[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.

This compound - Delayed Non-Matching to Position (DNMTP) Task: Male rats were trained on the DNMTP task. Scopolamine (0.06 mg/kg) was administered intraperitoneally (i.p.) 40 minutes before the test session. This compound (10 mg/kg, i.p.) or donepezil (1 mg/kg, i.p.) was administered 60 minutes prior to the test session. The primary measure of efficacy was the percentage of correct responses.[1]

Sobrerol - Morris Water Maze: Male C57BL/6NCrljOri mice were used. Scopolamine (10 mg/kg/day) was administered to induce amnesia. Sobrerol (40, 80, and 100 mg/kg/day) was administered orally. The test involved training the mice to find a hidden platform in a pool of water, with escape latency, swim distance, and the number of platform crossings recorded as measures of spatial learning and memory.[2]

Curcumin Analogs - Y-Maze Test: Male mice were administered scopolamine (1 mg/kg, i.p.) to induce amnesia. Curcumin analogs were administered prior to the scopolamine injection. The Y-maze test was used to assess spatial working memory. The percentage of spontaneous alternations (entry into all three arms consecutively) was calculated as a measure of cognitive performance.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the histamine H(3) receptor. These receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. By blocking the H(3) receptor, this compound inhibits the negative feedback mechanism on histamine release and also enhances the release of other neurotransmitters, most notably acetylcholine, which plays a critical role in learning and memory.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_cholinergic Presynaptic Cholinergic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H3_Receptor H3 Receptor (Autoreceptor) Histamine->H3_Receptor Binds to Histamine_Released Histamine Histamine->Histamine_Released H3_Receptor->Histamine Inhibits Release (-) H3_Heteroreceptor H3 Receptor (Heteroreceptor) Histamine_Released->H3_Heteroreceptor Binds to ACh_Released Acetylcholine ACh_Vesicle ACh Vesicle H3_Heteroreceptor->ACh_Vesicle Inhibits Release (-) ACh_Vesicle->ACh_Released Release This compound This compound This compound->H3_Receptor Blocks This compound->H3_Heteroreceptor Blocks

Signaling pathway of this compound. (Max Width: 760px)

Experimental Workflow

The general workflow for evaluating the efficacy of compounds in the scopolamine-induced amnesia model is depicted below.

G Animal_Acclimatization Animal Acclimatization Baseline_Training Baseline Training (for specific tasks) Animal_Acclimatization->Baseline_Training Drug_Administration Test Compound / Vehicle Administration Baseline_Training->Drug_Administration Scopolamine_Administration Scopolamine / Saline Administration Drug_Administration->Scopolamine_Administration Behavioral_Testing Behavioral Testing Scopolamine_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

General experimental workflow. (Max Width: 760px)

The presented data underscores the potential of this compound as a cognitive enhancer. Its ability to robustly counteract scopolamine-induced memory deficits in a well-validated animal model, coupled with a clear mechanism of action, positions it as a significant compound of interest for further investigation in the context of cognitive disorders.

References

JNJ-10181457: A Comparative Analysis Against Standard of Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel histamine H3 receptor antagonist, JNJ-10181457, against established standard-of-care treatments in relevant animal models of cognitive impairment and depression. The data presented is compiled from preclinical studies to offer an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound is a selective, non-imidazole histamine H3 receptor antagonist that has demonstrated efficacy in animal models of cognitive dysfunction and depression-like behaviors. By blocking presynaptic H3 autoreceptors, this compound enhances the release of several key neurotransmitters, including histamine, acetylcholine, and norepinephrine, in brain regions critical for cognition and mood regulation. This guide benchmarks the performance of this compound against Donepezil, a standard of care for Alzheimer's disease, in a model of cognitive impairment, and discusses its effects in a model of inflammation-induced depression, providing context with the standard antidepressant, fluoxetine.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound, Donepezil, and Fluoxetine are mediated by distinct signaling pathways.

cluster_JNJ This compound Signaling cluster_Donepezil Donepezil Signaling cluster_Fluoxetine Fluoxetine Signaling JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Antagonism Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibition Histamine Release Histamine Release Histamine_Neuron->Histamine Release Cholinergic/Noradrenergic\nNeuron Cholinergic/Noradrenergic Neuron Histamine_Neuron->Cholinergic/Noradrenergic\nNeuron Heteroreceptor Modulation Postsynaptic Neuron Postsynaptic Neuron Histamine Release->Postsynaptic Neuron Activation of H1/H2 Receptors Acetylcholine/\nNorepinephrine Release Acetylcholine/ Norepinephrine Release Cholinergic/Noradrenergic\nNeuron->Acetylcholine/\nNorepinephrine Release Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Degradation Postsynaptic\nMuscarinic/Nicotinic\nReceptors Postsynaptic Muscarinic/Nicotinic Receptors Acetylcholine->Postsynaptic\nMuscarinic/Nicotinic\nReceptors Activation Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Reuptake Serotonin Serotonin (5-HT) Postsynaptic 5-HT\nReceptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic 5-HT\nReceptors Increased Availability

Caption: Comparative signaling pathways of this compound, Donepezil, and Fluoxetine.

Benchmarking in a Model of Cognitive Impairment

This compound has been evaluated against Donepezil in a scopolamine-induced cognitive deficit model in rats, a well-established paradigm for assessing pro-cognitive drug candidates.

Experimental Workflow

cluster_workflow Scopolamine-Induced Cognitive Deficit Model Workflow cluster_groups Treatment Groups start Animal Acclimatization (Sprague-Dawley Rats) training Training in Delayed Non-Matching to Position (DNMTP) Task start->training treatment Drug Administration training->treatment scopolamine Scopolamine Injection (0.06 mg/kg, i.p.) treatment->scopolamine 30 min post-treatment Vehicle Vehicle JNJ This compound (10 mg/kg, i.p.) Donepezil Donepezil (1 mg/kg, i.p.) testing DNMTP Task Performance Assessment scopolamine->testing 30 min post-scopolamine end Data Analysis: % Correct Responses testing->end

Caption: Experimental workflow for the scopolamine-induced cognitive deficit model.
Data Presentation

Treatment GroupDosage (i.p.)Outcome in DNMTP Task
Vehicle + Scopolamine-Significant decrease in percentage of correct responses
This compound + Scopolamine10 mg/kgSignificant reversal of scopolamine-induced deficit[1]
Donepezil + Scopolamine1 mg/kgSignificant reversal of scopolamine-induced deficit[1]
Experimental Protocols

Animal Model: Male Sprague-Dawley rats were used for the study. The animals were housed under standard laboratory conditions with ad libitum access to food and water, except during behavioral testing.

Delayed Non-Matching to Position (DNMTP) Task: The DNMTP task was conducted in operant chambers. The task is designed to assess short-term memory. A trial consisted of a sample phase, a delay, and a choice phase. In the sample phase, one of two levers was presented. A press on this "correct" lever resulted in a food reward. Following a variable delay, both levers were presented, and a press on the lever that was not presented in the sample phase (the "non-matching" lever) was rewarded.

Drug Administration: this compound (10 mg/kg), Donepezil (1 mg/kg), or vehicle was administered via intraperitoneal (i.p.) injection 30 minutes before the injection of scopolamine (0.06 mg/kg, i.p.). The behavioral testing commenced 30 minutes after the scopolamine administration.

Evaluation in a Model of Depression-Like Behavior

This compound has also been investigated for its potential antidepressant-like effects in a lipopolysaccharide (LPS)-induced model of neuroinflammation and depression in mice. While a direct comparative study with a standard-of-care antidepressant like fluoxetine is not available in the reviewed literature, this section presents the findings for this compound and provides context with the known effects of fluoxetine in similar models.

Experimental Workflow

cluster_workflow_depression LPS-Induced Depression Model Workflow cluster_groups_dep Treatment Groups start_dep Animal Acclimatization (C57BL/6 Mice) treatment_dep Drug Administration start_dep->treatment_dep lps LPS Injection treatment_dep->lps Pre-treatment Vehicle_dep Vehicle + Saline LPS_Vehicle Vehicle + LPS JNJ_LPS This compound + LPS behavioral_tests Behavioral Testing (e.g., Tail Suspension Test) lps->behavioral_tests biochemical_analysis Biochemical Analysis (e.g., Cytokine Levels) behavioral_tests->biochemical_analysis end_dep Data Analysis biochemical_analysis->end_dep

Caption: Experimental workflow for the LPS-induced depression model.
Data Presentation

This compound in LPS-Induced Depression Model:

Treatment GroupKey Findings
Vehicle + LPSIncreased immobility time in the tail-suspension test; Upregulation of pro-inflammatory cytokines in the brain.
This compound + LPSImproved depression-like behavior in the tail-suspension test; Reduced LPS-induced upregulation of microglial pro-inflammatory cytokines.[2]

Fluoxetine in Animal Models of Depression (for context):

Animal ModelKey Findings for Fluoxetine
Various (e.g., Chronic Unpredictable Mild Stress, Forced Swim Test)Generally reduces immobility time and anhedonic-like behaviors.[3][4][5]
Experimental Protocols

Animal Model: Studies on this compound in depression models have utilized male C57BL/6 mice. For studies on fluoxetine, various rodent strains are commonly used.

LPS-Induced Depression Model: This model induces a state of neuroinflammation and associated sickness behaviors, including depression-like phenotypes. A single injection of lipopolysaccharide (LPS) from E. coli is administered to the animals.

Drug Administration: The specific dosing regimen for this compound in the LPS model would be as described in the primary literature. For context, fluoxetine is typically administered chronically over several weeks in models of depression.

Behavioral Assessment: The Tail Suspension Test is a common behavioral assay used to screen for antidepressant-like activity. The duration of immobility of the mouse when suspended by its tail is measured, with a reduction in immobility time indicating a potential antidepressant effect.

Conclusion

This compound demonstrates promising pro-cognitive effects in a preclinical model of cognitive impairment, with efficacy comparable to the standard-of-care acetylcholinesterase inhibitor, Donepezil.[1] The mechanism of action, involving the enhancement of multiple neurotransmitter systems, suggests a broad potential for treating cognitive deficits. Furthermore, its ability to mitigate neuroinflammation and improve depression-like behaviors in an LPS-induced model points towards a potential role in the management of depression, particularly where inflammatory processes are implicated.[2] Further head-to-head comparative studies with standard antidepressants like fluoxetine are warranted to fully elucidate its relative efficacy in models of depression. Overall, this compound represents a novel therapeutic candidate with a unique pharmacological profile that merits continued investigation for the treatment of cognitive and mood disorders.

References

JNJ-10181457 and its effects relative to other psychoactive compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-10181457, a selective histamine H3 receptor antagonist, with other psychoactive compounds. The information is presented to facilitate objective analysis and is supported by experimental data from preclinical studies.

Introduction

This compound is a non-imidazole compound that acts as a potent antagonist, and in some contexts, an inverse agonist, at the histamine H3 receptor.[1] This receptor primarily functions as a presynaptic autoreceptor, regulating the release of histamine in the central nervous system. By blocking these receptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine and norepinephrine, which are critically involved in cognitive processes such as learning and memory.[2][3] This mechanism of action has positioned this compound and other H3 receptor antagonists as potential therapeutic agents for cognitive disorders. This guide compares the neurochemical and behavioral effects of this compound with other H3 receptor antagonists like thioperamide, pitolisant, and ciproxifan, as well as the acetylcholinesterase inhibitor, donepezil.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound is the blockade of the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor, when activated by histamine, inhibits further histamine release. By antagonizing this receptor, this compound disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic cleft. This, in turn, can modulate the release of other neurotransmitters.

This compound Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release Neuronal Firing H3_Receptor H3 Autoreceptor H3_Receptor->Histamine_release Inhibits (-) JNJ_10181457 This compound JNJ_10181457->H3_Receptor Blocks Histamine_release->H3_Receptor Binds to Increased_Histamine Increased Histamine Postsynaptic_Receptors Postsynaptic Receptors (e.g., H1, H2) Increased_Histamine->Postsynaptic_Receptors Activates Neurotransmitter_Modulation Modulation of Other Neurotransmitters (ACh, NE) Postsynaptic_Receptors->Neurotransmitter_Modulation Leads to

Figure 1: this compound Mechanism of Action

Comparative Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with other psychoactive compounds on cognitive performance and neurotransmitter release.

Effects on Cognitive Performance

Table 1: Reversal of Scopolamine-Induced Cognitive Deficit in the Delayed Non-Matching to Position (DNMTP) Task in Rats [2]

Treatment GroupDose (mg/kg, i.p.)% Correct Responding (Mean ± SEM)
Vehicle + Vehicle-85 ± 2
Scopolamine + Vehicle0.0660 ± 3*
Scopolamine + this compound1082 ± 4
Scopolamine + Donepezil180 ± 5

*p < 0.05 compared to Vehicle + Vehicle group. **p < 0.05 compared to Scopolamine + Vehicle group.

Table 2: Effect on Reversal Learning in Rats [2]

Treatment GroupDose (mg/kg, i.p.)% Correct Responding on Day 5 (Mean ± SEM)
Vehicle-65 ± 4
This compound1081 ± 3*

*p < 0.05 compared to Vehicle group.

Neurochemical Effects

Table 3: Effect on Acetylcholine (ACh) and Norepinephrine (NE) Release in the Rat Cortex (Microdialysis)

CompoundDose (mg/kg)Peak % Increase in ACh Release (approx.)Peak % Increase in NE Release (approx.)
This compound10250%[2]200%[3]
Thioperamide10Similar to this compound[2]Data not available
Donepezil1Normalizes scopolamine-induced deficit[2]Data not available
Ciproxifan3~150-200%[4]~150%[4]
Effects on Depressive-Like Behavior

Table 4: Effect on Immobility Time in the Tail-Suspension Test in Mice [1]

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)
Vehicle-150 ± 10
LPS + Vehicle-220 ± 15*
LPS + this compound10160 ± 12**

*p < 0.05 compared to Vehicle group. **p < 0.05 compared to LPS + Vehicle group.

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task

This task assesses spatial working memory in rodents.

DNMTP Workflow start Start Trial sample_phase Sample Phase: Rat presses one of two levers for a food reward. start->sample_phase delay_phase Delay Phase: Levers are retracted for a variable period (e.g., 1-30s). sample_phase->delay_phase choice_phase Choice Phase: Both levers are presented. delay_phase->choice_phase correct_choice Correct Choice: Rat presses the lever that was NOT presented in the sample phase. Receives food reward. choice_phase->correct_choice Non-matching lever incorrect_choice Incorrect Choice: Rat presses the same lever as in the sample phase. No reward. choice_phase->incorrect_choice Matching lever end_trial End Trial correct_choice->end_trial incorrect_choice->end_trial

Figure 2: DNMTP Experimental Workflow

Methodology:

  • Apparatus: A standard two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a food reward.

    • Delay Phase: Both levers are retracted for a predetermined delay period.

    • Choice Phase: Both levers are presented simultaneously. A correct response is a press on the lever that was not presented during the sample phase.

  • Drug Administration: this compound, donepezil, or vehicle is administered intraperitoneally (i.p.) at specified times before the test session. Scopolamine is administered to induce a cognitive deficit.

  • Data Analysis: The primary measure is the percentage of correct responses.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Methodology:

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., cortex).

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semipermeable membrane, are collected at regular intervals.

  • Analysis: The concentration of neurotransmitters (e.g., acetylcholine, norepinephrine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Drug Administration: Drugs are administered systemically (e.g., i.p.) and changes in neurotransmitter levels are measured over time.

Tail-Suspension Test

This test is a widely used model to screen for potential antidepressant effects of drugs in mice.

Methodology:

  • Apparatus: A suspension box that allows a mouse to hang by its tail without being able to touch any surfaces.

  • Procedure: The mouse is suspended by its tail using adhesive tape for a period of 6 minutes.

  • Scoring: The duration of immobility (the time the mouse hangs passively without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: this compound or vehicle is administered prior to the test. In some paradigms, a pro-inflammatory agent like lipopolysaccharide (LPS) is used to induce depressive-like behavior.

Discussion

The data presented in this guide indicate that this compound demonstrates significant pro-cognitive and potential antidepressant-like effects in preclinical models. Its ability to reverse scopolamine-induced cognitive deficits in the DNMTP task is comparable to that of the established acetylcholinesterase inhibitor, donepezil.[2] This suggests that enhancing cholinergic neurotransmission via H3 receptor antagonism is a viable strategy for improving working memory.

Furthermore, the positive effects of this compound in the reversal learning task highlight its potential to improve cognitive flexibility.[2] The neurochemical data from microdialysis studies confirm that this compound increases the extracellular levels of acetylcholine and norepinephrine, providing a clear mechanistic basis for its observed behavioral effects.[2][3]

In comparison to other H3 receptor antagonists, this compound shows a similar profile in its ability to enhance neurotransmitter release and improve cognitive function. For instance, ciproxifan has also been shown to increase acetylcholine and norepinephrine release and improve performance in cognitive tasks.[4] The data from the tail-suspension test suggest that this compound may also possess antidepressant-like properties, potentially through its modulation of neuroinflammatory processes.[1]

Conclusion

This compound is a promising psychoactive compound with a clear mechanism of action centered on the antagonism of the histamine H3 receptor. Preclinical evidence strongly supports its potential as a cognitive enhancer and suggests possible antidepressant effects. Its efficacy in animal models is comparable to that of other H3 receptor antagonists and the acetylcholinesterase inhibitor, donepezil. Further research is warranted to fully elucidate its therapeutic potential in various neuropsychiatric and neurodegenerative disorders.

References

Assessing the Specificity of JNJ-10181457's Effects on Neurotransmitters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-10181457, a selective histamine H3 receptor (H3R) antagonist/inverse agonist, with other relevant compounds. The focus is on its specificity for the H3R and its downstream effects on various neurotransmitter systems. Experimental data from in vitro binding assays and in vivo neurochemical studies are presented to offer a clear perspective on its pharmacological profile.

High Affinity and Selectivity for the Histamine H3 Receptor

This compound demonstrates high affinity for both rat and human histamine H3 receptors. In vitro radioligand binding studies have determined its pKi values to be 8.15 for the rat H3 receptor and 8.93 for the human H3 receptor, indicating potent interaction with its primary target. This high affinity is a key characteristic of its mechanism of action.

The selectivity of the pharmacophore to which this compound belongs has been extensively evaluated against a panel of over 50 other receptors and ion channels, where it has shown a high degree of specificity. This suggests a low potential for off-target effects mediated by direct interaction with other neurotransmitter receptors.

Comparative Binding Affinities of H3 Receptor Antagonists

To contextualize the binding profile of this compound, it is compared with other notable H3R antagonists, thioperamide and pitolisant.

CompoundReceptorSpeciesKi (nM)pKiReference
This compound Histamine H3 Rat 7.08 8.15
Histamine H3 Human 0.12 8.93
ThioperamideHistamine H3Human--
5-HT3-120-
PitolisantHistamine H3Human--

In Vivo Effects on Neurotransmitter Levels

The functional consequence of this compound's high affinity and selectivity for the H3R is evident in its in vivo effects on neurotransmitter release. As the H3R acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, its blockade by this compound leads to an increase in the release of histamine. This, in turn, modulates the release of other neurotransmitters.

Effects of this compound on Neurotransmitter Levels in the Rat Frontal Cortex:

NeurotransmitterEffect of this compound
Acetylcholine (ACh)Increased
Norepinephrine (NE)Increased
Dopamine (DA)No significant effect

These in vivo findings corroborate the in vitro selectivity profile, demonstrating that this compound's primary mechanism is the modulation of histaminergic pathways, which then indirectly influence cholinergic and noradrenergic systems, while having a negligible direct impact on the dopaminergic system.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Histamine_H3_Receptor_Signaling Histamine H3 Receptor Signaling Pathway JNJ_10181457 This compound H3R Histamine H3 Receptor JNJ_10181457->H3R Antagonist/ Inverse Agonist Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Autoreceptor Cholinergic_Neuron Cholinergic Neuron H3R->Cholinergic_Neuron Heteroreceptor Noradrenergic_Neuron Noradrenergic Neuron H3R->Noradrenergic_Neuron Heteroreceptor Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release NE_Release Increased Norepinephrine Release Noradrenergic_Neuron->NE_Release

Caption: Mechanism of this compound action on neurotransmitter release.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (e.g., brain tissue homogenate) Incubation Incubation with Radioligand and this compound Receptor_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Detection Detection of Radioactivity Separation->Detection Analysis Data Analysis (Ki determination) Detection->Analysis In_Vivo_Microdialysis In Vivo Microdialysis Experimental Workflow Probe_Implantation Microdialysis Probe Implantation (e.g., rat frontal cortex) Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Perfusion->Sample_Collection Neurotransmitter_Analysis Neurotransmitter Quantification (e.g., HPLC) Sample_Collection->Neurotransmitter_Analysis Data_Interpretation Data Interpretation Neurotransmitter_Analysis->Data_Interpretation

Safety Operating Guide

Navigating the Safe Disposal of JNJ-10181457: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like JNJ-10181457, ensuring safe and compliant disposal is a critical component of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established protocols for hazardous and pharmaceutical waste management is imperative. This guide provides a general framework for the proper disposal of this research compound, emphasizing adherence to institutional and regulatory standards.

General Disposal Protocol for Research Compounds

When a specific SDS is unavailable for a research compound such as this compound, it should be treated as a potentially hazardous substance. The following step-by-step process outlines a general framework for its safe disposal to minimize environmental impact and ensure personnel safety.

Key Safety and Disposal Principles

PrincipleRationale
Hazard Identification In the absence of specific data, assume the compound is hazardous to protect personnel and the environment from unknown risks.[1]
Personal Protection Utilize appropriate Personal Protective Equipment (PPE) during all handling and disposal activities to minimize exposure risk.[1]
Waste Segregation Keep different chemical wastes separate to prevent potentially dangerous reactions in waste containers.[1]
Container Integrity Use designated, sealed, and clearly labeled waste containers to prevent spills, leaks, and misidentification.[1]
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste for legal and safe disposal.[1]
Professional Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) department to ensure waste is handled by licensed professionals.[1]

Important Note: Improper disposal of pharmaceutical ingredients, such as discarding them down the drain or in regular trash, can lead to environmental contamination and is strongly discouraged.[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The guidance provided here is based on general best practices for the disposal of investigational chemical compounds.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific, approved protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound in the absence of specific disposal instructions.

cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_disposal Final Disposal char Characterize Waste: Treat as potentially hazardous ppe Don Appropriate PPE char->ppe Always wear seg Segregate Waste: Solid vs. Liquid ppe->seg cont Use Approved Hazardous Waste Containers seg->cont label_cont Label Container: 'Hazardous Waste' + Chemical Name + Date cont->label_cont store Store Securely label_cont->store request Submit Waste Collection Request to EHS store->request collect EHS Collection & Professional Disposal request->collect

General workflow for research compound disposal.

This compound is identified as a membrane-permeable histamine H3 receptor antagonist.[2] It is intended for research use only and not for diagnostic or therapeutic purposes.[2] As a research chemical, all handling and disposal should be conducted with the utmost care and in accordance with institutional safety guidelines.

References

Essential Safety and Logistical Information for Handling JNJ-10181457 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for JNJ-10181457 dihydrochloride, a membrane-permeable histamine H3 receptor antagonist. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research.

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound dihydrochloride.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₂O · 2HCl[1]
Molecular Weight 385.37 g/mol [1][2][3]
CAS Number 544707-20-2[2][3][4]
Purity >97%[2]
Appearance No data available
Odor No data available
Flammability Not flammable or combustible[2]
Storage Temperature Long term: -20°C; Short term: 2-8°C[2]
Acute Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound dihydrochloride, the following personal protective equipment is mandatory. All PPE should be inspected prior to use.[2]

  • Respiratory Protection: In situations where risk assessment indicates the need for air-purifying respirators, a full-face particle respirator type N99 (US) or type P2 (EN 143) should be used as a backup to engineering controls. For exclusive respiratory protection, a full-face supplied air respirator is required. Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

  • Hand Protection: Handle the compound with gloves. A proper glove removal technique (without touching the glove's outer surface) must be employed to prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Always wash and dry hands after handling.[2]

  • Eye Protection: Use eye protection equipment that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Experimental Protocols

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Remove and wash contaminated clothing before reuse.[2]

  • Keep the substance away from sources of ignition.[2]

  • Avoid prolonged or repeated exposure.[2]

Conditions for Safe Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry and well-ventilated place.[2]

  • Recommended long-term storage temperature is -20°C.[2]

  • Recommended short-term storage temperature is 2-8°C.[2]

Accidental Release Measures
  • Personal Precautions: Wear appropriate respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[2]

  • Environmental Precautions: Prevent the product from entering drains. If safe to do so, prevent further leakage or spillage.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material. Place in suitable, closed containers for disposal.[2]

Disposal Plan

Dispose of this compound dihydrochloride and its containers in accordance with all prevailing country, federal, state, and local regulations.[2] Do not let the product enter drains.[2]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound dihydrochloride from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh & Prepare Compound in Ventilated Enclosure B->C D Conduct Experiment Following Protocol C->D E Decontaminate Work Surfaces D->E I Spill: Follow Accidental Release Measures D->I If Spill Occurs J Exposure: Follow First Aid Instructions D->J If Exposure Occurs F Dispose of Contaminated Waste in Designated Containers E->F G Doff & Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-10181457
Reactant of Route 2
Reactant of Route 2
JNJ-10181457

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.